molecular formula C21H32O2 B612054 Apoptone CAS No. 183387-50-0

Apoptone

Número de catálogo: B612054
Número CAS: 183387-50-0
Peso molecular: 316.5 g/mol
Clave InChI: CKAXZOYFIHQCBN-JRRMKBMNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Androstane Steroid HE3235 is an orally bioavailable adrenal steroid analogue with potential antineoplastic activity. Androstane steroid HE3235 appears to bind the androgen receptor (AR), down-regulating anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, such as caspases. In vitro and in vivo studies indicate that this agent inhibits androstenediol-dependent LNCaP cell tumor growth. In addition, HE3235 may potentiate chemotherapeutic agents by down-regulating ABCG2, the gene encoding the multi-drug resistant (MDR) protein MDR2.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXZOYFIHQCBN-JRRMKBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171418
Record name 17alpha-Ethynyl-3alpha-androstanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183387-50-0
Record name 17α-Ethynyl-5α-androstane-3α,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183387-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HE 3235
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apoptone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17alpha-Ethynyl-3alpha-androstanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APOPTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Apoptone in Prostate Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of prostate cancer therapeutics is continually evolving, with a significant focus on developing agents that can overcome resistance to standard hormonal therapies. In this context, the compound known as Apoptone has generated interest. However, it is crucial to distinguish between two substances that are often conflated: This compound (HE3235) , a synthetic steroid derivative, and Apatone , a combination of Vitamin C and Vitamin K3. This technical guide will provide a detailed overview of the mechanism of action for both, based on available preclinical and clinical data, to offer a clear understanding for research and drug development professionals.

Section 1: this compound (HE3235)

This compound (HE3235) is a synthetic analog of a naturally occurring adrenal steroid, 5-androstenediol.[1] Its development has been aimed at treating castration-resistant prostate cancer (CRPC). The primary mechanism of HE3235 revolves around the modulation of the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.

Core Mechanism of Action

Preclinical studies have indicated that HE3235 exerts its anti-cancer effects through a multi-pronged approach targeting the AR axis and inducing programmed cell death.

  • Downregulation of Androgen Receptor: In xenograft models of castration-resistant prostate cancer, treatment with HE3235 has been shown to significantly lower the protein levels of the androgen receptor.[2] This reduction in AR expression is a key mechanism for inhibiting the growth of prostate cancer cells that remain dependent on AR signaling even in a low-androgen environment.

  • Inhibition of Intratumoral Androgen Synthesis: HE3235 has been observed to suppress the synthesis of androgens directly within the tumor microenvironment.[2] Specifically, it leads to reduced levels of testosterone and dihydrotestosterone (DHT), the most potent androgen, thereby cutting off the fuel supply for AR activation.[2][3]

  • Induction of Apoptosis and Cell Cycle Arrest: Flow cytometry analysis of prostate cancer cells treated with HE3235 revealed an increase in apoptosis and an alteration in the cell cycle.[1] The compound was found to induce cell cycle arrest in the G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase.[1]

Signaling Pathways

The primary signaling pathway affected by HE3235 is the Androgen Receptor (AR) signaling cascade. By reducing AR expression and intratumoral androgen levels, HE3235 effectively dampens the downstream signaling that promotes prostate cancer cell growth and survival.

HE3235_Mechanism cluster_intracellular Intracellular Androgens Testosterone, DHT AR Androgen Receptor (AR) Androgens->AR AR_Androgen AR-Androgen Complex Androgens->AR_Androgen HE3235 This compound (HE3235) HE3235->AR Reduces Expression Apoptosis Apoptosis HE3235->Apoptosis Induces G1_Arrest G1 Cell Cycle Arrest HE3235->G1_Arrest Induces Androgen_Synthesis Intratumoral Androgen Synthesis HE3235->Androgen_Synthesis AR->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus ARE Androgen Response Element (DNA) Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Androgen_Synthesis->Androgens Produces

Caption: Mechanism of this compound (HE3235) in Prostate Cancer Cells.

Quantitative Data

Data from preclinical studies on HE3235 in the LuCaP35V castration-resistant prostate cancer xenograft model is summarized below.

ParameterTreatment GroupResultSignificance
Tumor Volume HE3235Significantly reducedp < 0.05
Tumor-Doubling Time HE3235Delayed relative to vehicleNot specified
Androgen Receptor Protein Levels HE3235Lowered relative to vehiclep < 0.05
Androgen Receptor Gene Expression HE3235Significantly reducedp < 0.05
Intratumoral Testosterone Levels HE3235ReducedNot specified
Intratumoral DHT Levels HE3235ReducedNot specified

Data sourced from a 2008 press release on preclinical findings.[2]

Section 2: Apatone (Vitamins C & K3)

Apatone is a combination of ascorbic acid (Vitamin C) and menadione (Vitamin K3), typically in a 100:1 ratio.[4] This combination has been investigated for its synergistic anti-cancer effects in various cancer types, including prostate cancer.

Core Mechanism of Action

The primary mechanism of Apatone's anti-cancer activity is the induction of oxidative stress through a process of redox cycling, leading to a unique form of cell death termed "autoschizis".

  • Redox Cycling and Oxidative Stress: The combination of Vitamin C and K3 undergoes a series of oxidation-reduction reactions that generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[5][6] This leads to a state of severe oxidative stress within the cancer cells.

  • Autoschizis: This form of cell death is characterized by cell membrane injury and the progressive loss of cytoplasm through a series of self-excisions.[7] Morphologically, it displays features of both apoptosis and necrosis, including nuclear chromatin margination and cytoplasmic vacuolization, but notably, it appears to be independent of caspase-3 activation.[8]

  • DNA Damage: The excessive oxidative stress induced by Apatone leads to DNA fragmentation, contributing to cell death.[9]

  • Modulation of NF-κB Pathway: The intracellular signaling cascade initiated by Apatone-induced oxidative stress has been shown to involve the inactivation of the NF-κB (Nuclear Factor kappa B) pathway, a key regulator of inflammation, cell survival, and proliferation.[8]

Signaling Pathways

The cytotoxic effects of Apatone are mediated primarily through the generation of ROS and the subsequent downstream consequences, including the inhibition of the pro-survival NF-κB pathway.

Apatone_Mechanism cluster_intracellular Intracellular Apatone Apatone (Vitamin C + K3) Redox_Cycling Redox Cycling Apatone->Redox_Cycling ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Redox_Cycling->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage NFkB_Pathway NF-κB Pathway Oxidative_Stress->NFkB_Pathway Inhibits Autoschizis Autoschizis (Cell Death) Oxidative_Stress->Autoschizis DNA_Damage->Autoschizis Cell_Survival Cell Survival & Proliferation NFkB_Pathway->Cell_Survival Promotes MTT_Assay_Workflow start Start seed_cells 1. Seed prostate cancer cells in a 96-well plate. start->seed_cells incubate_24h 2. Incubate for 24 hours (37°C, 5% CO₂). seed_cells->incubate_24h add_drug 3. Add varying concentrations of this compound/Apatone. incubate_24h->add_drug incubate_drug 4. Incubate for desired time (e.g., 24, 48, 72 hours). add_drug->incubate_drug add_mtt 5. Add MTT reagent to each well (final conc. 0.5 mg/mL). incubate_drug->add_mtt incubate_mtt 6. Incubate for 4 hours. add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubate_mtt->solubilize read_absorbance 8. Read absorbance at 570 nm using a plate reader. solubilize->read_absorbance end End read_absorbance->end Apoptosis_Assay_Workflow start Start treat_cells 1. Treat prostate cancer cells with this compound/Apatone. start->treat_cells harvest_cells 2. Harvest cells by trypsinization and centrifugation. treat_cells->harvest_cells wash_cells 3. Wash cells with cold PBS. harvest_cells->wash_cells resuspend_cells 4. Resuspend cells in 1X Annexin V binding buffer. wash_cells->resuspend_cells stain_cells 5. Add FITC-Annexin V and Propidium Iodide (PI). resuspend_cells->stain_cells incubate_stain 6. Incubate for 15 minutes at room temperature in the dark. stain_cells->incubate_stain analyze_flow 7. Analyze by flow cytometry. incubate_stain->analyze_flow end End analyze_flow->end

References

HE3235: A Technical Guide on its Discovery and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HE3235, also known as 17α-ethynyl-5α-androstane-3α, 17β-diol, is a synthetic, orally bioavailable small molecule derived from an endogenous adrenal steroid hormone. It emerged as a promising therapeutic candidate for hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC). Developed by Hollis-Eden Pharmaceuticals, HE3235 was investigated for its ability to modulate the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of HE3235, tailored for professionals in the field of drug development and oncology research.

Discovery and Rationale

HE3235 was identified from a library of synthetic androstane steroids designed as analogues of 3β-androstanediol. The core concept behind its development was to create a compound that could interfere with the androgen receptor signaling axis, which remains active and crucial for tumor growth even in CRPC, a stage where testosterone levels are significantly suppressed. The discovery process involved screening these synthetic steroids for their ability to inhibit the proliferation of prostate cancer cells.

Synthesis Pathway

While the precise, step-by-step synthesis protocol for HE3235 is proprietary and not fully detailed in publicly available literature, the chemical structure of HE3235 (17α-ethynyl-5α-androstane-3α, 17β-diol) suggests a likely synthetic route starting from a common steroid precursor such as epiandrosterone . The synthesis would involve two key transformations:

  • Reduction of the 3-keto group: The 3-keto group of epiandrosterone would be stereoselectively reduced to a 3α-hydroxyl group.

  • Ethynylation at the 17-position: The 17-keto group would be converted to a 17β-hydroxyl and a 17α-ethynyl group. This is a standard transformation in steroid chemistry, often achieved by reaction with an acetylide salt, such as potassium acetylide, in a suitable solvent.

A plausible, though not definitively confirmed, synthesis workflow is depicted below.

HE3235_Synthesis_Pathway start Epiandrosterone step1 Stereoselective Reduction of 3-keto group start->step1 intermediate1 5α-androstane-3α-ol-17-one step1->intermediate1 step2 Ethynylation at C17 (e.g., with Potassium Acetylide) intermediate1->step2 final_product HE3235 (17α-ethynyl-5α-androstane-3α, 17β-diol) step2->final_product

Caption: Plausible synthetic pathway of HE3235 from epiandrosterone.

Mechanism of Action: Androgen Receptor Antagonism

HE3235 functions as an antagonist of the androgen receptor. In prostate cancer, the AR, when activated by androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and initiates the transcription of genes that promote tumor growth and survival. HE3235 disrupts this process.[1] Its mechanism of action involves:

  • Decreased Androgen Receptor Expression: Studies have shown that HE3235 treatment leads to a reduction in the expression of the androgen receptor in prostate cancer cells.[1]

  • Reduction of Intratumoral Androgens: HE3235 has been demonstrated to lower the levels of testosterone and dihydrotestosterone within the tumor microenvironment.[1]

The binding of HE3235 to the androgen receptor is thought to induce a conformational change in the receptor that prevents its proper activation and subsequent downstream signaling, even in the presence of residual androgens. This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

HE3235_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds GeneTranscription Gene Transcription (Proliferation, Survival) HE3235 HE3235 HE3235->AR Binds & Antagonizes ARE->GeneTranscription Initiates Tumor Growth Tumor Growth GeneTranscription->Tumor Growth Promotes

Caption: Simplified signaling pathway of HE3235's antagonism of the Androgen Receptor.

Preclinical Data

Preclinical studies utilizing prostate cancer xenograft models in mice have provided significant evidence for the anti-tumor activity of HE3235.

ParameterModelTreatmentResultReference
Intratumoral TestosteroneLuCaP35V XenograftHE323589% reduction [1]
Intratumoral DihydrotestosteroneLuCaP35V XenograftHE323563% reduction [1]
Tumor GrowthLuCaP35V XenograftHE3235Significantly prolonged tumor doubling time[1]
Experimental Protocol: Xenograft Studies (General Overview)

While specific protocols vary, a general methodology for preclinical xenograft studies with HE3235 would involve the following steps:

  • Cell Culture: Human prostate cancer cell lines (e.g., LuCaP35V) are cultured under standard laboratory conditions.

  • Animal Model: Immunocompromised mice (e.g., castrated male SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of the prostate cancer cells is subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Mice are randomized into treatment and control groups. HE3235 is typically administered orally.

  • Data Collection and Analysis: Tumor volumes, body weights, and other relevant parameters are monitored throughout the study. At the end of the study, tumors are excised for analysis of intratumoral androgen levels and protein expression.

Xenograft_Workflow A Prostate Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization C->D E HE3235 Treatment (Oral) D->E F Control (Vehicle) D->F G Data Collection (Tumor Volume, etc.) E->G F->G H Tumor Excision and Biochemical Analysis G->H

Caption: General experimental workflow for HE3235 preclinical xenograft studies.

Clinical Evaluation

HE3235 advanced to a Phase I/II clinical trial (NCT00716794) to evaluate its safety, tolerability, and preliminary efficacy in patients with castration-resistant prostate cancer who had progressed on prior therapies.[2][3]

PhaseStudy IdentifierPatient PopulationKey Findings
I/IINCT00716794Castration-Resistant Prostate CancerWell-tolerated, demonstrated clinical activity

Conclusion

HE3235 represents a rationally designed therapeutic agent targeting the androgen receptor signaling pathway in castration-resistant prostate cancer. Its discovery was based on the chemical modification of an endogenous steroid, leading to a compound with a distinct mechanism of action involving the downregulation of AR expression and reduction of intratumoral androgens. Preclinical studies demonstrated significant anti-tumor efficacy. While the clinical development of HE3235 did not lead to its market approval, the technical information gathered from its investigation provides valuable insights for researchers and scientists in the ongoing quest to develop more effective treatments for advanced prostate cancer. The exploration of novel steroid-based molecules and the continued focus on targeting the androgen receptor axis remain critical areas of research in oncology.

References

The Biological Function of Apoptone (HE3235) in Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone™ (HE3235) is a novel, synthetic steroid analog of a testosterone metabolite, 17α-ethynyl-5α-androstane-3α,17β-diol, that was investigated for the treatment of castration-resistant prostate cancer (CRPC). Preclinical and early clinical studies suggested that this compound exerts its anti-cancer effects through a multi-faceted mechanism involving the modulation of the androgen receptor (AR) signaling pathway. This technical guide provides an in-depth overview of the biological function of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the involved pathways and workflows. Although the clinical development of this compound was discontinued, the understanding of its mechanism of action remains relevant for the development of new therapeutics targeting the AR axis.

Mechanism of Action

Preclinical studies have revealed that this compound's primary mechanism of action involves a dual impact on the androgen receptor signaling pathway. Firstly, it has been shown to suppress the expression of the androgen receptor at both the protein and gene expression levels. Secondly, this compound appears to inhibit the synthesis of androgens directly within the tumor microenvironment, thereby reducing the availability of ligands that can activate the AR. This dual action leads to the induction of apoptosis in prostate cancer cells.[1][2] It is noteworthy that the inhibition of androgen synthesis by this compound is independent of CYP17 inhibition, a common target for other androgen synthesis inhibitors.[3]

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (HE3235).

Table 1: Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models
ParameterModelTreatment GroupResultp-valueReference
Tumor Volume LuCaP 35VThis compoundSignificantly reducedp < 0.05[1]
Tumor Doubling Time LuCaP 35VThis compoundDelayedNot specified[1]
AR Protein Levels LuCaP 35VThis compoundLoweredp < 0.05[1]
AR Gene Expression LuCaP 35VThis compoundSignificantly reducedp < 0.05[1]
Intratumoral Testosterone LuCaP 35VThis compoundReducedNot specified[1]
Intratumoral DHT LuCaP 35VThis compoundReducedNot specified[1]
PSA Levels C4-2B (bone)This compoundReducedp < 0.05[1]
Tibia Weight (tumor-bearing) C4-2B (bone)This compoundSignificantly loweredp < 0.05[1]
Table 2: Phase I/II Clinical Trial Data of this compound in CRPC Patients
ParameterPatient CohortDoseResultReference
Partial Overall Response Chemotherapy-naïve350 mg1 patient with confirmed partial overall response[3]
Median Time to Progression (TTP) Taxane-resistant (evaluable)20 mg20 weeks (range 8-28)[3]
Median Time to Progression (TTP) Chemotherapy-naïve100 mg24 weeks[4]
Safety and Tolerability All cohortsUp to 700 mgWell-tolerated with no overt dose-limiting toxicities[3][4]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.

Animal Models for CRPC
  • Xenograft Model: The LuCaP 35V human prostate cancer xenograft model was utilized.[1]

    • Animal Strain: Immunodeficient mice (e.g., SCID mice).

    • Implantation: Human prostate tumor fragments were implanted subcutaneously.

    • Hormone Status: Animals were castrated to mimic a castration-resistant state.

  • Bone Metastasis Model: The C4-2B human prostate cancer cell line was used.

    • Implantation: C4-2B cells were implanted directly into the tibia of castrated SCID mice to model bone metastasis.[1]

In Vivo Efficacy Studies
  • Treatment: this compound was administered to the tumor-bearing mice.

  • Tumor Volume Measurement: Tumor dimensions were measured regularly, and tumor volume was calculated.

  • Tumor Doubling Time: The time for the tumor volume to double was calculated for each group.

  • PSA Level Measurement: Serum prostate-specific antigen (PSA) levels were monitored as a biomarker of tumor activity.[1]

Analysis of Androgen Receptor Signaling
  • AR Protein Level Analysis (Immunohistochemistry/Western Blot):

    • Tumor samples were collected at the end of the study.

    • For immunohistochemistry, tumor sections were stained with an antibody specific to the androgen receptor to visualize its expression and localization.

    • For Western blot analysis, protein was extracted from tumor tissues, separated by SDS-PAGE, transferred to a membrane, and probed with an anti-AR antibody.

  • AR Gene Expression Analysis (Quantitative RT-PCR):

    • Total RNA was extracted from tumor samples.

    • Reverse transcription was performed to synthesize cDNA.

    • Quantitative PCR was carried out using primers specific for the androgen receptor gene to quantify its mRNA levels.[1]

Measurement of Intratumoral Androgens
  • Tumor Homogenization: Tumor samples were homogenized to release intracellular contents.

  • Steroid Extraction: Androgens (testosterone and DHT) were extracted from the homogenate using organic solvents.

  • Quantification (Mass Spectrometry): The levels of testosterone and DHT in the extracts were quantified using a sensitive method like liquid chromatography-mass spectrometry (LC-MS).[1]

Apoptosis Assays
  • Methodology: While the induction of apoptosis by this compound was reported, the specific assays used in the preclinical studies were not detailed in the available documents. Standard methods for apoptosis detection include:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation.

    • Caspase activity assays: To measure the activity of executioner caspases like caspase-3.

    • Annexin V staining: To detect the externalization of phosphatidylserine on the cell surface of apoptotic cells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_0 Androgen Receptor Signaling Pathway cluster_1 Mechanism of Action of this compound (HE3235) Androgens Intratumoral Androgens (T, DHT) AR Androgen Receptor (AR) Androgens->AR Binds AR_complex AR-Androgen Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activation Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes Apoptosis Apoptosis Cell_Growth->Apoptosis Leads to This compound This compound (HE3235) Androgen_Synthesis Intratumoral Androgen Synthesis This compound->Androgen_Synthesis Inhibits AR_Expression AR Gene & Protein Expression This compound->AR_Expression Suppresses

Caption: Proposed mechanism of this compound in AR signaling.

cluster_workflow Preclinical Xenograft Study Workflow cluster_analysis Endpoint Analysis start Start: CRPC Xenograft Model (e.g., LuCaP 35V in castrated mice) treatment Treatment Administration (this compound vs. Vehicle Control) start->treatment monitoring Tumor Growth & PSA Monitoring treatment->monitoring endpoint Study Endpoint (Pre-defined tumor volume or time) monitoring->endpoint tumor_analysis Tumor Tissue Collection endpoint->tumor_analysis ar_protein AR Protein Analysis (IHC / Western Blot) tumor_analysis->ar_protein ar_gene AR Gene Expression (qRT-PCR) tumor_analysis->ar_gene androgen_levels Intratumoral Androgen Measurement (LC-MS) tumor_analysis->androgen_levels apoptosis_assay Apoptosis Assays (e.g., TUNEL) tumor_analysis->apoptosis_assay

Caption: Workflow for preclinical evaluation of this compound.

Discussion and Future Perspectives

The available data suggest that this compound (HE3235) was a promising agent for the treatment of CRPC, with a unique dual mechanism of action targeting both androgen receptor expression and intratumoral androgen synthesis. The preclinical studies demonstrated significant anti-tumor activity in relevant models of castration-resistant disease. The early clinical data also indicated a favorable safety profile and signs of clinical activity.

However, several key questions remain unanswered. The precise molecular target and mechanism by which this compound inhibits intratumoral androgen synthesis, independent of CYP17, have not been fully elucidated. Furthermore, its effects on androgen receptor splice variants, such as AR-V7, which are known to drive resistance to AR-targeted therapies, have not been reported. The discontinuation of this compound's clinical development means that a comprehensive understanding of its clinical efficacy and limitations will likely remain incomplete.

Despite this, the story of this compound provides valuable insights for the field of prostate cancer drug development. Its multi-targeted approach on the AR signaling pathway underscores the potential of simultaneously addressing both receptor levels and ligand availability. Future research into novel agents for CRPC could benefit from exploring compounds with similar dual-action profiles. A deeper investigation into the specific molecular targets of this compound, if undertaken, could still uncover novel therapeutic avenues for targeting androgen synthesis and overcoming resistance in advanced prostate cancer.

References

Investigating the Pharmacodynamics of Apoptone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone, also known as HE3235, is an orally bioavailable synthetic adrenal steroid analogue that has demonstrated potential as an antineoplastic agent, particularly in the context of prostate cancer. Its mechanism of action centers on the induction of apoptosis in cancer cells, offering a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling pathways, and preclinical and clinical findings.

Mechanism of Action

This compound's primary mechanism of action involves its interaction with the androgen receptor (AR). As an androgen receptor antagonist, it modulates the expression of key genes involved in apoptosis.[1] In vitro studies have shown that this compound's inhibitory activity is dependent on the presence of the androgen receptor, as it does not affect the proliferation of AR-negative prostate cancer cell lines such as PC3 and DU145.

The binding of this compound to the androgen receptor initiates a cascade of events that culminate in programmed cell death. This is achieved through the downregulation of anti-apoptotic genes, such as Bcl-2, and the upregulation of pro-apoptotic genes, including members of the caspase family. Furthermore, there is evidence to suggest that this compound may also downregulate the expression of the ATP-binding cassette subfamily G member 2 (ABCG2) protein, a transporter associated with multidrug resistance in cancer cells.

In Vitro Pharmacodynamics

Cell Viability and Proliferation

In vitro studies utilizing the LNCaP human prostate cancer cell line, which expresses a mutated androgen receptor, have been instrumental in elucidating the anti-proliferative effects of this compound.

Table 1: In Vitro Activity of this compound in LNCaP Cells

ParameterValueCell LineReference
IC506 nMLNCaPTrauger et al., 2009
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

A typical protocol to determine the IC50 of this compound in LNCaP cells is as follows:

  • Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Induction

This compound has been shown to induce a modest increase in apoptosis in LNCaP cells. The induction of apoptosis is a key component of its anticancer activity.

cluster_workflow Experimental Workflow: Apoptosis Assay A Treat LNCaP cells with this compound B Incubate for 24-48 hours A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify apoptotic cell population D->E

Caption: Workflow for assessing this compound-induced apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay
  • Cell Treatment: LNCaP cells are treated with this compound at a concentration known to inhibit proliferation (e.g., 10x IC50) or a vehicle control.

  • Incubation: Cells are incubated for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and a viability dye such as propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.

Signaling Pathways

The pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways that regulate cell survival and death.

This compound This compound AR Androgen Receptor This compound->AR binds & antagonizes ABCG2 ABCG2 (Multidrug Resistance) This compound->ABCG2 downregulates Bcl2 Bcl-2 (Anti-apoptotic) AR->Bcl2 downregulates Caspases Caspases (Pro-apoptotic) AR->Caspases upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: this compound's proposed signaling pathway.

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins
  • Protein Extraction: LNCaP cells are treated with this compound or vehicle control. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of the target proteins is normalized to the loading control.

In Vivo Pharmacodynamics

Preclinical studies in xenograft models of castration-resistant prostate cancer (CRPC) have provided in vivo evidence for the antitumor activity of this compound.

Table 2: In Vivo Effects of this compound in CRPC Xenograft Models

ParameterEffect of this compoundXenograft ModelReference
Tumor Doubling TimeSignificantly prolongedLuCaP35VKoreckij et al., 2009
Intratumoral Testosterone~89% reductionLuCaP35VKoreckij et al., 2009
Intratumoral Dihydrotestosterone~63% reductionLuCaP35VKoreckij et al., 2009
Androgen Receptor ExpressionDecreasedLuCaP35VKoreckij et al., 2009
Tumor Growth in BoneInhibitedC4-2B intratibialKoreckij et al., 2009
Experimental Protocol: Xenograft Tumor Growth Study
  • Cell Implantation: Immunocompromised mice (e.g., castrated male nude mice) are subcutaneously injected with a suspension of human prostate cancer cells (e.g., LuCaP35V).

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor growth and the general health of the animals are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for AR expression or measurement of intratumoral androgen levels by mass spectrometry.

Clinical Pharmacodynamics

A Phase I/IIa clinical trial (NCT00480111) was conducted to evaluate the safety, tolerability, pharmacokinetics, and activity of this compound in men with castration-resistant prostate cancer.

Table 3: Selected Results from Phase I/IIa Clinical Trial of this compound in CRPC

Patient CohortDoseOutcomeReference
Chemotherapy-naive100 mg/dayMedian time to progression: 24 weeksHarbor BioSciences Press Release, 2010
Chemotherapy-naive350 mg/dayOne confirmed partial overall responseHarbor BioSciences Press Release, 2010

The trial was an open-label, dose-escalation study where patients received oral daily doses of this compound. The primary objectives included assessing safety, tolerability, and pharmacokinetic profiles.

Conclusion

This compound (HE3235) is a promising antineoplastic agent with a distinct pharmacodynamic profile. Its mechanism of action, centered on the androgen receptor-mediated induction of apoptosis, provides a rational basis for its development in the treatment of prostate cancer. In vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth. Early clinical data suggest that this compound is well-tolerated and may have clinical activity in patients with castration-resistant prostate cancer. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

Apoptone (HE3235): A Novel Steroid Analog Targeting Hormone-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hormone-resistant prostate cancer (HRPC), also known as castration-resistant prostate cancer (CRPC), presents a significant clinical challenge as tumors progress despite androgen deprivation therapy. Apoptone (HE3235), a novel synthetic steroid analog derived from a testosterone metabolite, has emerged as a promising therapeutic agent in this setting. Preclinical and early clinical studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in hormone-resistant prostate cancer models. This document provides an in-depth technical overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols from pivotal research, and visualizations of the implicated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily targeting the androgen receptor (AR) signaling axis, a critical driver of prostate cancer progression, even in the castration-resistant state. The primary mechanisms of action are:

  • Downregulation of Androgen Receptor (AR): Preclinical studies have shown that this compound significantly reduces the levels of both AR protein and AR gene expression in CRPC models. The precise mechanism of AR degradation is believed to involve the ubiquitin-proteasome pathway, a major route for the degradation of cellular proteins, including the androgen receptor. While not definitively shown for this compound, E3 ligases such as MDM2 and CHIP are known to be involved in AR ubiquitination and subsequent proteasomal degradation.

  • Inhibition of Intratumoral Androgen Synthesis: A key feature of CRPC is the ability of cancer cells to synthesize their own androgens, thereby maintaining AR activation. This compound has been shown to significantly decrease the intratumoral concentrations of testosterone and its more potent metabolite, dihydrotestosterone (DHT). This suggests that this compound may inhibit one or more key enzymes in the steroidogenesis pathway, such as CYP17A1, AKR1C3, or HSD3B2, effectively cutting off the fuel supply for the androgen receptor.

By simultaneously reducing the expression of the androgen receptor and depleting its activating ligands, this compound delivers a dual blow to the AR signaling pathway, leading to the induction of apoptosis and inhibition of tumor growth in hormone-resistant prostate cancer.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound (HE3235).

Table 1: Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer Xenograft Models
ParameterXenograft ModelTreatment GroupResultP-valueCitation
Tumor Growth Inhibition LuCaP 35VThis compound vs. VehicleSignificantly reduced tumor volume< 0.05[1]
LuCaP 35V (AED-stimulated)This compound vs. Vehicle25% inhibition of tumor growth rateNot Reported
LuCaP 35V (non-stimulated)This compound vs. Vehicle43% inhibition of tumor growth rateNot Reported
Tumor Doubling Time LuCaP 35VThis compound vs. VehicleSignificantly delayed tumor-doubling timeNot Reported[1]
Androgen Receptor Expression LuCaP 35VThis compound vs. VehicleLowered AR protein levels and significantly reduced AR gene expression< 0.05[1]
Intratumoral Androgen Levels LuCaP 35VThis compound vs. Vehicle~89% reduction in testosteroneNot Reported
LuCaP 35VThis compound vs. Vehicle~63% reduction in dihydrotestosterone (DHT)Not Reported
Bone Metastasis Model C4-2BThis compound vs. VehicleSignificantly lowered tumor-bearing tibia weight< 0.05[1]
C4-2BThis compound vs. Vehicle17% reduction in tibiae weightNot Reported
PSA Levels (Preclinical) C4-2BThis compound vs. VehicleSignificantly reduced PSA levels< 0.05[1]
C4-2BThis compound vs. Vehicle~50% reduction in normalized PSA levelsNot Reported

AED: 5'-androstenediol

Table 2: Phase I/IIa Clinical Trial Data of this compound in Castration-Resistant Prostate Cancer (NCT00716794)
ParameterPatient CohortDoseResultCitation
Median Time to Progression (TTP) Chemotherapy-naive100 mg/day24 weeks[2]
Chemotherapy-naive350 mg/dayNot reached at the time of reporting[2]
Taxane-resistant20 mg/day20 weeks
Overall Response Chemotherapy-naive350 mg/day1 confirmed partial overall response (disappearance of a 1.1 cm target tumor)[2]
Disease Stabilization Chemotherapy-naive100 mg/day10 of 11 patients had stable disease at 8 weeks[2]
Chemotherapy-naive350 mg/day10 of 11 patients had stable disease at 8 weeks[2]
Safety All cohortsUp to 350 mg/dayWell tolerated with no overt dose-limiting toxicities observed[2]

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are based on publicly available information and may be incomplete. For complete and precise methodologies, direct reference to the full-text publications is recommended.

Animal Models
  • LuCaP 35V Subcutaneous Xenograft Model:

    • Animal Strain: Male immunodeficient mice (e.g., SCID).

    • Tumor Implantation: Human LuCaP 35V prostate cancer tumor fragments were implanted subcutaneously.

    • Hormonal Status: Animals were castrated to mimic a hormone-resistant state. Some cohorts may have been stimulated with 5'-androstenediol (AED) to provide a substrate for intratumoral androgen synthesis.

    • Treatment: this compound (HE3235) was administered, likely via oral gavage or intraperitoneal injection, at specified doses and schedules. A vehicle control group was used for comparison.

    • Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of androgen receptor protein and gene expression, and intratumoral androgen levels.

  • C4-2B Intratibial Bone Metastasis Model:

    • Animal Strain: Male immunodeficient mice (e.g., SCID).

    • Tumor Implantation: Human C4-2B prostate cancer cells were injected directly into the tibia of castrated mice.

    • Treatment: this compound (HE3235) was administered at specified doses and schedules, with a corresponding vehicle control group.

    • Endpoints: Tumor-bearing tibia weight was measured at the end of the study. Serum PSA levels were monitored throughout the study.

Analytical Methods
  • Tumor Volume Measurement: Tumor dimensions were measured with calipers, and tumor volume was calculated using a standard formula (e.g., length × width² / 2).

  • PSA Level Measurement: Serum PSA levels were quantified using a commercially available ELISA kit.

  • Androgen Receptor Expression Analysis:

    • Protein: Western blotting was likely used to determine the levels of AR protein in tumor lysates.

    • Gene Expression: Quantitative real-time PCR (qRT-PCR) was likely used to measure the mRNA levels of the androgen receptor gene.

  • Intratumoral Androgen Measurement: Tumor tissue was homogenized, and androgens (testosterone and DHT) were extracted. The concentrations of these androgens were then quantified using a sensitive technique such as liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Signaling Pathways

Apoptone_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Adrenal Androgens Adrenal Androgens Steroidogenesis_Enzymes Steroidogenesis Enzymes (e.g., CYP17A1, AKR1C3, HSD3B2) Adrenal Androgens->Steroidogenesis_Enzymes Cholesterol Cholesterol Cholesterol->Steroidogenesis_Enzymes This compound This compound (HE3235) This compound->Steroidogenesis_Enzymes Inhibits AR_Gene Androgen Receptor (AR) Gene This compound->AR_Gene Inhibits Transcription AR_Degradation AR Ubiquitination & Proteasomal Degradation This compound->AR_Degradation Promotes Testosterone Testosterone Steroidogenesis_Enzymes->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT AR_Protein Androgen Receptor (AR) Protein DHT->AR_Protein Binds & Activates AR_Protein->AR_Gene Regulates Transcription of Target Genes Tumor_Growth_Inhibition Tumor Growth Inhibition AR_Protein->Tumor_Growth_Inhibition Promotes AR_Gene->AR_Protein Transcription & Translation AR_Degradation->AR_Protein Degrades Apoptosis Apoptosis Apoptosis->Tumor_Growth_Inhibition Contributes to

Caption: Proposed mechanism of action of this compound in hormone-resistant prostate cancer.

Experimental Workflow

Preclinical_Experimental_Workflow cluster_model Animal Model Development cluster_treatment Treatment Phase cluster_monitoring In-life Monitoring cluster_analysis Endpoint Analysis start CRPC Xenograft Implantation (LuCaP 35V or C4-2B) in Immunodeficient Mice treatment Administer this compound (HE3235) or Vehicle Control start->treatment monitoring Tumor Volume Measurement Serum PSA Monitoring treatment->monitoring analysis Harvest Tumors & Tissues monitoring->analysis sub_analysis - Tibia Weight (C4-2B) - AR Protein/Gene Expression - Intratumoral Androgen Levels

Caption: Generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound (HE3235) represents a promising therapeutic strategy for hormone-resistant prostate cancer by targeting the androgen receptor signaling pathway through a dual mechanism of AR downregulation and inhibition of intratumoral androgen synthesis. The preclinical data demonstrate significant anti-tumor activity in relevant CRPC models, and early clinical findings suggest a favorable safety profile and potential for clinical benefit. Further investigation into the precise molecular targets of this compound and the completion of larger clinical trials are warranted to fully elucidate its therapeutic potential in this challenging disease setting. This document provides a foundational guide for researchers and drug development professionals interested in the continued exploration of this compound and similar next-generation hormonal therapies.

References

Unraveling the Molecular Intricacies of HE3235: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HE3235, also known as Apoptone®, is a synthetic analogue of the endogenous steroid 17α-ethynyl-5α-androstane-3α, 17β-diol. It has been investigated primarily for its potential therapeutic applications in hormone-dependent malignancies, particularly castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth exploration of the molecular targets of HE3235, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for clarity, and key biological processes are visualized using diagrams in the DOT language.

Primary Molecular Target: The Androgen Receptor

The principal molecular target of HE3235 is the androgen receptor (AR), a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. HE3235 functions as a direct antagonist of the AR.

Mechanism of Action: Androgen Receptor Antagonism

HE3235 competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This interaction prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor. Consequently, the conformational changes in the AR necessary for its activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes are inhibited. In preclinical studies involving castrated male mice with LuCaP35V prostate cancer xenografts, treatment with HE3235 resulted in a significant decrease in androgen receptor expression.[1][2][3]

Downstream Effects on Cellular Signaling

The antagonism of the androgen receptor by HE3235 initiates a cascade of downstream cellular events, primarily culminating in the induction of apoptosis and the inhibition of tumor growth.

Modulation of Apoptotic Pathways

HE3235 has been shown to induce apoptosis in prostate cancer cells.[2][4] This is achieved through the modulation of key regulatory proteins in the apoptotic cascade, specifically members of the Bcl-2 family and caspases.

  • Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is a critical determinant of cell fate. While direct quantitative data on the effect of HE3235 on the Bcl-2/Bax ratio is not available in the reviewed literature, its pro-apoptotic effects strongly suggest a shift in this balance towards apoptosis. This is likely achieved by the downregulation of anti-apoptotic proteins like Bcl-2 and/or the upregulation of pro-apoptotic proteins.

  • Activation of Caspases: Caspases are a family of cysteine proteases that are the central executioners of apoptosis. The pro-apoptotic signaling initiated by HE3235 leads to the activation of these enzymes. Although specific quantitative data on the fold-increase in caspase activity induced by HE3235 is not detailed in the available literature, the observed increase in apoptosis in LNCaP cells treated with HE3235 points to the involvement of caspase activation.[2][4]

Inhibition of Tumor Growth and Androgen Levels

In vivo studies have demonstrated the efficacy of HE3235 in inhibiting the growth of castration-resistant prostate cancer. In a preclinical model using LuCaP35V xenografts in castrated mice, HE3235 significantly lowered the levels of intratumoral testosterone and dihydrotestosterone by approximately 89% and 63%, respectively.[1][3] Furthermore, in a model of prostate cancer bone metastases using C4-2B cells, HE3235 treatment led to a 17% reduction in the weight of the tumor-bearing tibiae and a roughly 50% decrease in normalized prostate-specific antigen (PSA) levels.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of HE3235.

In Vivo Model Parameter Measured Result Reference
LuCaP35V XenograftsIntratumoral Testosterone Levels~89% decrease[1][3]
LuCaP35V XenograftsIntratumoral Dihydrotestosterone Levels~63% decrease[1][3]
C4-2B Intratibial InjectionsTibiae Weight17% reduction[3]
C4-2B Intratibial InjectionsNormalized PSA Levels~50% decrease[3]

Experimental Protocols

Detailed experimental protocols for the specific studies on HE3235 are not publicly available. However, based on standard methodologies in the field, the following representative protocols outline the likely procedures used to assess the molecular targets of HE3235.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Purified recombinant human androgen receptor (LBD)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone)

  • Test compound (HE3235)

  • Scintillation fluid and vials

  • Assay buffer (e.g., TEG buffer with protease inhibitors)

  • 96-well filter plates

Procedure:

  • A solution of the purified androgen receptor is prepared in the assay buffer.

  • The test compound (HE3235) is serially diluted to create a range of concentrations.

  • In a 96-well plate, the androgen receptor solution, the radiolabeled androgen at a fixed concentration, and varying concentrations of the test compound are combined.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The mixture is then transferred to a filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • The filter plate is washed to remove any remaining unbound radioligand.

  • The filter from each well is transferred to a scintillation vial with scintillation fluid.

  • The radioactivity in each vial is measured using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50).

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with a test compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium and supplements

  • Test compound (HE3235)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of HE3235 or a vehicle control for a specified period (e.g., 24-72 hours).

  • After treatment, the cells are harvested and washed with PBS.

  • The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry.

  • The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive) is determined.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to measure the relative expression levels of pro- and anti-apoptotic proteins.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Test compound (HE3235)

  • Lysis buffer with protease inhibitors

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • LNCaP cells are treated with HE3235 or a vehicle control.

  • The cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and β-actin.

  • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

  • The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • The band intensities are quantified, and the Bcl-2/Bax ratio is calculated after normalizing to the loading control.

Visualizations of Signaling Pathways and Workflows

HE3235_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR Androgen Receptor Androgens->AR Binds & Activates HE3235 HE3235 HE3235->AR Binds & Inhibits Apoptotic_Signal Pro-Apoptotic Signaling HE3235->Apoptotic_Signal Induces ARE Androgen Response Element (DNA) AR->ARE Translocates & Binds DNA Bcl2_Family Bcl-2 Family (Bcl-2 down, Bax up) Apoptotic_Signal->Bcl2_Family Modulates Caspases_Inactive Pro-Caspases Bcl2_Family->Caspases_Inactive Leads to Caspases_Active Active Caspases Caspases_Inactive->Caspases_Active Activation Apoptosis Apoptosis Caspases_Active->Apoptosis Executes Gene_Transcription Gene Transcription (Growth, Survival) ARE->Gene_Transcription Activates Tumor_Growth Tumor_Growth Gene_Transcription->Tumor_Growth Promotes

Caption: HE3235 signaling pathway in prostate cancer cells.

Western_Blot_Workflow Start Start: Cell Treatment Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE (Protein Separation) Cell_Lysis->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Non-specific Binding Sites Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-Bcl-2, anti-Bax) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Densitometry Analysis Detection->Analysis End End: Bcl-2/Bax Ratio Analysis->End

Caption: Workflow for Western Blot analysis of Bcl-2 family proteins.

Note on ABCG2

While some sources suggest that HE3235 may down-regulate the multi-drug resistance protein ABCG2, a thorough review of the available primary scientific literature did not yield direct experimental evidence or detailed protocols to substantiate this claim. Therefore, ABCG2 is not included in this guide as a confirmed molecular target of HE3235. Further research would be required to validate this potential mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Apogossypolone (ApoG2)-Induced Apoptosis in LNCaP Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for inducing apoptosis in LNCaP human prostate cancer cells using Apogossypolone (ApoG2), a known apoptosis-inducing agent. The following sections detail the required materials, step-by-step experimental procedures, and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of cancer biology and drug development.

Data Summary

The following table summarizes the quantitative data on the effect of Apogossypolone (ApoG2) on LNCaP cell viability as determined by MTT assay.

Treatment GroupConcentration (mmol/l)Incubation Time (h)Cell Viability (%)
Control024100
ApoG20.0124Significantly lower than control*
ApoG20.0224Significantly lower than control
ApoG20.0424Significantly lower than control
ApoG20.0248Significantly lower than 24h
ApoG20.0272Significantly lower than 48h
ApoG20.0296Significantly lower than 72h
ApoG2 + 3-MA0.01 + 1024Significantly decreased compared to ApoG2 alone
ApoG2 + 3-MA0.02 + 1024Significantly decreased compared to ApoG2 alone
ApoG2 + 3-MA0.04 + 1024Significantly decreased compared to ApoG2 alone

**P<0.05, **P<0.01 compared with the control. Data is presented as a summary of findings from referenced literature[1].

Experimental Protocols

LNCaP Cell Culture

The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line.

  • Growth Medium: Maintain LNCaP cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Grow cells at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh growth medium and split them at a ratio of 1:3 to 1:6.[2]

Apogossypolone (ApoG2) Treatment
  • Preparation of ApoG2 Stock Solution: Prepare a stock solution of Apogossypolone (ApoG2) in DMSO. Further dilute the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.01, 0.02, and 0.04 mmol/l).

  • Cell Seeding: Seed LNCaP cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of ApoG2 or DMSO as a vehicle control. Incubate the cells for the desired time periods (e.g., 24, 48, 72, 96 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed LNCaP cells (5x10^5 cells/well) in a 96-well plate and treat with ApoG2 as described above.[1]

    • After the incubation period, add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is used to detect apoptosis.

  • Procedure:

    • Seed LNCaP cells in 6-well plates and treat with ApoG2.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[1]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The percentage of apoptotic cells is calculated by summing the early apoptotic (Annexin V+/PI−) and late apoptotic (Annexin V+/PI+) populations.[1]

Visualizations

experimental_workflow Experimental Workflow for Apoptone (ApoG2) Treatment of LNCaP Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation start Start with LNCaP Cell Culture seed Seed LNCaP cells in culture plates start->seed treat Treat cells with this compound (ApoG2) at various concentrations and time points seed->treat control Treat control group with vehicle (DMSO) viability Assess Cell Viability (MTT Assay) treat->viability apoptosis Analyze Apoptosis (Flow Cytometry - Annexin V/PI) treat->apoptosis quantify Quantify cell viability and apoptosis rates viability->quantify apoptosis->quantify compare Compare treated vs. control groups quantify->compare

Caption: Experimental Workflow for Assessing this compound (ApoG2) Effects.

signaling_pathway Proposed Signaling Pathway of this compound (ApoG2)-Induced Apoptosis in LNCaP Cells This compound This compound (ApoG2) Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondria Mitochondria Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound (ApoG2) Induced Apoptosis Pathway.

References

Application Notes and Protocols for Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to accurately measure the induction of apoptosis is therefore critical for basic research and drug development. These application notes provide detailed protocols for inducing and quantifying apoptosis in a mammalian cell line (exemplified as HE3235) using established and reliable methods. The described assays include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, caspase activity assays to measure the activation of key effector caspases, and DNA fragmentation analysis, a hallmark of late-stage apoptosis.

Data Presentation

The following tables summarize representative quantitative data obtained from apoptosis induction experiments.

Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining

TreatmentConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Staurosporine0.560.8 ± 3.525.4 ± 2.913.8 ± 1.7
Staurosporine1.035.1 ± 4.240.2 ± 3.824.7 ± 2.1
Compound X1070.3 ± 2.818.9 ± 2.210.8 ± 1.5
Compound X5045.6 ± 3.935.1 ± 3.119.3 ± 2.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Measurement

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control015,234 ± 1,1021.0
Staurosporine0.585,345 ± 5,6785.6
Staurosporine1.0152,890 ± 9,87610.0
Compound X1048,765 ± 3,4563.2
Compound X5099,876 ± 7,8906.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: DNA Fragmentation Analysis (Sub-G1 Population)

TreatmentConcentration (µM)% Sub-G1 Population
Vehicle Control01.8 ± 0.4
Staurosporine0.515.7 ± 1.9
Staurosporine1.032.4 ± 3.1
Compound X109.8 ± 1.2
Compound X5021.5 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments, analyzed by flow cytometry after propidium iodide staining.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the basic steps for culturing HE3235 cells and treating them with apoptosis-inducing agents.

Materials:

  • HE3235 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Apoptosis-inducing agents (e.g., Staurosporine, Compound X)

  • Vehicle control (e.g., DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HE3235 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.[1]

  • Passage the cells as needed to maintain sub-confluent cultures.

  • For apoptosis induction, seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Prepare stock solutions of apoptosis-inducing agents and the vehicle control.

  • On the day of the experiment, remove the old medium and replace it with fresh medium containing the desired concentrations of the test compounds or vehicle control.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for apoptosis induction.[2]

Annexin V/PI Staining for Apoptosis Detection

This protocol details the staining of cells with Annexin V and Propidium Iodide (PI) for the detection of early and late apoptotic cells by flow cytometry.[3][4]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[3]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Induce apoptosis in HE3235 cells as described in Protocol 1.

  • Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[5]

  • Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[5]

  • Discard the supernatant and wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[6]

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-Glo® 3/7 Assay

This protocol describes a luminescent assay for measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[7] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[7]

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Luminometer

Protocol:

  • Seed HE3235 cells in a white-walled 96-well plate and induce apoptosis as described in Protocol 1.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.

  • Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer.

DNA Fragmentation Analysis by Propidium Iodide Staining

This protocol describes the analysis of DNA fragmentation, a hallmark of late-stage apoptosis, by quantifying the sub-G1 cell population using flow cytometry.[8]

Principle: During apoptosis, endonucleases cleave genomic DNA into smaller fragments.[8] When cells are stained with a DNA-binding dye like propidium iodide and analyzed by flow cytometry, apoptotic cells with fragmented DNA will have a lower DNA content than healthy G1 cells and will appear as a distinct "sub-G1" peak in the DNA content histogram.[8]

Materials:

  • Treated and control cells

  • Cold PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Induce apoptosis in HE3235 cells as described in Protocol 1.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes.

  • Discard the ethanol and wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

Experimental_Workflow Experimental Workflow for Apoptosis Assays cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis seed_cells Seed HE3235 Cells induce_apoptosis Induce Apoptosis (e.g., Staurosporine) seed_cells->induce_apoptosis annexin_pi Annexin V/PI Staining induce_apoptosis->annexin_pi caspase_assay Caspase-Glo 3/7 Assay induce_apoptosis->caspase_assay dna_frag DNA Fragmentation (Sub-G1 Analysis) induce_apoptosis->dna_frag flow_cytometry Flow Cytometry annexin_pi->flow_cytometry luminometry Luminometry caspase_assay->luminometry dna_frag->flow_cytometry

Caption: Workflow for apoptosis induction and analysis.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Ligand Binding caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase37 Pro-caspase-3/7 caspase8->pro_caspase37 Activation dna_damage DNA Damage (e.g., Staurosporine) bax_bak Bax/Bak dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Mitochondrial Permeabilization apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase37 Activation caspase37 Caspase-3/7 pro_caspase37->caspase37 substrates Cellular Substrates (e.g., PARP) caspase37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Key pathways in apoptosis signaling.

References

Application Notes and Protocols for Studying Apoptone Efficacy in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone, a combination of Vitamin C (ascorbic acid) and Vitamin K3 (menadione), is a promising anti-cancer agent. Its mechanism of action is primarily attributed to the induction of oxidative stress within cancer cells, leading to a unique form of cell death known as autoschizis. This process is characterized by the progressive loss of cytoplasm through a series of self-excisions, ultimately resulting in cell death. Unlike classical apoptosis, autoschizis is reportedly independent of caspase-3 activation.[1] Preclinical studies in various in vivo animal models have demonstrated the potential of this compound to inhibit tumor growth and metastasis.

These application notes provide detailed protocols and compiled data from preclinical studies to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound. The focus is on a Lewis lung carcinoma syngeneic model, with additional information on prostate cancer xenograft and transgenic models.

Mechanism of Action: this compound-Induced Oxidative Stress and Autoschizis

This compound's anti-cancer activity stems from the synergistic interaction between its two components. This combination generates reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), through a redox cycling mechanism.[1] This surge in ROS overwhelms the antioxidant capacity of cancer cells, leading to oxidative stress, DNA damage, and ultimately, cell death via autoschizis.

cluster_0 This compound Administration cluster_1 Cellular Environment cluster_2 Cellular Response This compound This compound (Vitamin C + Vitamin K3) ROS Reactive Oxygen Species (ROS) Generation (e.g., H₂O₂) This compound->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Autoschizis Autoschizis DNA_Damage->Autoschizis Cell_Death Cancer Cell Death Autoschizis->Cell_Death

Caption: this compound's proposed mechanism of action.

In Vivo Animal Model: Lewis Lung Carcinoma

A syngeneic mouse model using Lewis Lung Carcinoma (LLC) cells in C57BL/6 mice has been effectively used to evaluate the in vivo efficacy of this compound.[2]

Experimental Protocol

1. Cell Culture:

  • Culture Lewis Lung Carcinoma (LLC) cells in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells regularly to maintain exponential growth.

2. Animal Model:

  • Use male C57BL/6 mice, 6-8 weeks old.

  • Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

  • Harvest LLC cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Allow tumors to grow for 9 days post-implantation before starting treatment.[2]

4. Treatment Regimen:

  • Prepare this compound solution by dissolving Vitamin C and Vitamin K3 in a sterile vehicle suitable for intraperitoneal injection. The ratio of Vitamin C to Vitamin K3 should be 100:1.

  • Divide mice into the following groups (n=8-10 mice/group):

    • Vehicle Control (intraperitoneal injection)

    • Low-Dose this compound: 100 mg/kg Vitamin C + 1 mg/kg Vitamin K3[2]

    • High-Dose this compound: 1,000 mg/kg Vitamin C + 10 mg/kg Vitamin K3[2]

    • Positive Control (e.g., Cisplatin at 6 mg/kg)[2]

  • Administer treatment via intraperitoneal (i.p.) injection twice a week for 28 days.[2]

5. Efficacy Evaluation:

  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Survival: Monitor animals daily and record survival. Euthanize mice when tumors reach a predetermined size or if signs of morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Metastasis Assessment: At the end of the study, euthanize mice and collect lungs to assess metastatic burden. Count the number of visible metastatic nodules on the lung surface.

  • Biomarker Analysis: Collect tumor tissue and blood samples for biomarker analysis. Potential biomarkers to investigate include proteins involved in metastasis and cell proliferation.

cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment cluster_3 Efficacy Evaluation Cell_Culture LLC Cell Culture Tumor_Implantation Subcutaneous Implantation of LLC Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization C57BL/6 Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Treatment_Groups Group Allocation: - Vehicle - Low-Dose this compound - High-Dose this compound - Positive Control Tumor_Implantation->Treatment_Groups Treatment_Administration Intraperitoneal Injections (Twice a week for 28 days) Treatment_Groups->Treatment_Administration Tumor_Measurement Tumor Volume & Body Weight Measurement Treatment_Administration->Tumor_Measurement Metastasis_Analysis Metastasis Assessment (Lungs) Treatment_Administration->Metastasis_Analysis Biomarker_Analysis Biomarker Analysis (Tumor & Blood) Treatment_Administration->Biomarker_Analysis

Caption: Experimental workflow for the Lewis Lung Carcinoma model.
Quantitative Data Summary

Treatment GroupDoseTumor Growth InhibitionReduction in Lung MetastasisEffect on Metastasis-Related Proteins
Low-Dose this compound100 mg/kg VC + 1 mg/kg VK3Significant inhibitionSignificant reductionDecreased plasma MMP-2 and MMP-9 activity[2]
High-Dose this compound1,000 mg/kg VC + 10 mg/kg VK3Dose-dependent significant inhibition[2]Dose-dependent significant reduction[2]Increased TIMP-1 and TIMP-2 expression in lung tissue[2]
Cisplatin (Positive Control)6 mg/kgSignificant inhibition[2]Significant reductionNot reported

In Vivo Animal Models: Prostate Cancer

This compound has also been evaluated in preclinical models of prostate cancer, including a xenograft model using DU-145 human prostate cancer cells and a transgenic model.

DU-145 Xenograft Model

While specific peer-reviewed publications detailing this compound's efficacy with extensive quantitative data in this model were not fully identified in the search, a general protocol for establishing a DU-145 xenograft model is provided below for researchers interested in this application.

Experimental Protocol

1. Cell Culture:

  • Culture DU-145 human prostate carcinoma cells in a suitable medium (e.g., RPMI-1640) with 10% FBS and antibiotics.

  • Maintain in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

  • Use immunodeficient mice such as athymic nude or NOD/SCID mice, 6-8 weeks old.

3. Tumor Cell Implantation:

  • Harvest DU-145 cells and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁶ cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

4. Treatment Regimen:

  • Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment groups.

  • This compound can be administered orally or via intraperitoneal injection. A previously reported oral dose in a clinical trial was 5000 mg of Vitamin C and 50 mg of Vitamin K3 daily.[3] Dose adjustments for murine models would be necessary.

5. Efficacy Evaluation:

  • Monitor tumor volume, body weight, and survival as described for the LLC model.

  • At the end of the study, tumors can be excised for histological and biomarker analysis.

Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Model

The TRAMP model, which spontaneously develops prostate cancer, has been mentioned as a model for this compound studies.[3] This model allows for the evaluation of therapeutics in a more immunologically complete system compared to xenografts.

Model Description:

  • TRAMP mice carry a transgene encoding the SV40 large T antigen under the control of the prostate-specific probasin promoter.

  • These mice develop prostate tumors that progress through stages similar to human prostate cancer.

Experimental Approach:

  • Treatment with this compound would typically begin at a specific age corresponding to a particular stage of prostate cancer development in these mice.

  • Efficacy would be assessed by monitoring tumor progression through imaging (e.g., MRI or ultrasound), histological analysis of the prostate at the study endpoint, and survival analysis.

Conclusion

The provided protocols and data offer a foundation for conducting in vivo studies to assess the efficacy of this compound. The Lewis Lung Carcinoma model, in particular, has demonstrated the potential of this compound to inhibit tumor growth and metastasis. Further research in well-defined xenograft and transgenic models will be crucial to fully elucidate the therapeutic potential of this promising anti-cancer agent. It is recommended that researchers adapt these protocols to their specific experimental goals and adhere to all institutional guidelines for animal care and use.

References

Standard Operating Procedure for Apoptone Administration in Mice: A Guideline for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed framework for the administration of Apoptone (also known as HE3235), a promising anti-cancer agent, in murine models for preclinical research. This guide is intended for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in in vivo studies.

Introduction

This compound (HE3235) is a novel, orally bioavailable synthetic steroid analog of a dihydrotestosterone metabolite.[1] It has demonstrated potential as a therapeutic agent for various cancers, particularly prostate and breast cancer. The primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This compound is understood to inhibit the anti-apoptotic protein BCL2 and down-regulate the multi-drug resistance protein ABCG2, thereby sensitizing cancer cells to treatment.[2] Clinical trials in humans with castration-resistant prostate cancer have utilized oral doses of 100 mg, 350 mg, and up to 700 mg per day.

While human clinical data confirm oral administration, detailed protocols for this compound administration in mice are not extensively documented in publicly available literature. Therefore, this document provides a generalized standard operating procedure (SOP) based on common practices for oral administration of steroid analogs in mice, which researchers should adapt based on their specific experimental needs and preliminary dose-finding studies.

Materials and Equipment

  • This compound (HE3235) powder

  • Appropriate vehicle for solubilization/suspension (e.g., Corn oil, Carboxymethylcellulose, Polyethylene glycol 300/400, Dimethyl sulfoxide)

  • Sterile water or saline

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

  • Animal gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes (1 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Formulation Preparation

The appropriate vehicle for this compound must be determined based on its solubility and the experimental design. As a steroid analog, it is likely to have low aqueous solubility. A common approach for oral delivery of such compounds is suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in sterile water or a solution in a mixture of solvents such as polyethylene glycol (PEG) and saline.

Example Suspension Protocol:

  • Weigh the required amount of this compound powder using an analytical balance.

  • Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.

  • Gradually add the this compound powder to the CMC solution while vortexing or stirring to ensure a homogenous suspension.

  • If necessary, use a homogenizer or sonicator to reduce particle size and improve suspension stability.

  • Visually inspect the suspension for uniformity before each administration.

Animal Handling and Dosing

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Oral Gavage Administration Workflow:

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Acclimatization Acclimatize Mice to Handling Dose_Calculation Calculate Dose Volume Based on Body Weight Animal_Acclimatization->Dose_Calculation Prepare_Suspension Prepare this compound Suspension Dose_Calculation->Prepare_Suspension Secure_Mouse Securely Restrain Mouse Prepare_Suspension->Secure_Mouse Insert_Needle Gently Insert Gavage Needle into Esophagus Secure_Mouse->Insert_Needle Deliver_Dose Slowly Administer Calculated Dose Insert_Needle->Deliver_Dose Monitor_Animal Monitor for Adverse Reactions Deliver_Dose->Monitor_Animal Return_to_Cage Return Mouse to Home Cage Monitor_Animal->Return_to_Cage

Caption: Workflow for Oral Gavage Administration of this compound in Mice.

Detailed Steps:

  • Animal Restraint: Gently but firmly restrain the mouse to prevent movement and injury.

  • Gavage Needle Insertion: Introduce the gavage needle into the mouth, directing it along the upper palate. Allow the mouse to swallow the tip of the needle to ensure entry into the esophagus and not the trachea.

  • Dose Administration: Once the needle is correctly positioned, slowly dispense the calculated volume of the this compound suspension.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Data Presentation: Key Parameters for In Vivo Studies

Quantitative data from preclinical studies should be meticulously recorded and presented for clear interpretation and comparison. The following table outlines essential parameters to be documented in a typical in vivo efficacy study.

ParameterGroup 1 (Vehicle Control)Group 2 (this compound - Low Dose)Group 3 (this compound - High Dose)
Mouse Strain
Tumor Model
Number of Animals
This compound Dose (mg/kg) 0[Specify Dose][Specify Dose]
Administration Route Oral GavageOral GavageOral Gavage
Vehicle [Specify Vehicle][Specify Vehicle][Specify Vehicle]
Dosing Frequency [e.g., Daily, BID][e.g., Daily, BID][e.g., Daily, BID]
Treatment Duration [e.g., 28 days][e.g., 28 days][e.g., 28 days]
Tumor Volume (mm³)
Day 0
Day 7
Day 14
Day 21
Day 28
Body Weight (g)
Day 0
Day 28
Adverse Events

Signaling Pathway

This compound's mechanism of action centers on the modulation of key signaling pathways involved in apoptosis. The following diagram illustrates the proposed signaling cascade.

G This compound This compound (HE3235) BCL2 BCL2 This compound->BCL2 Inhibits ABCG2 ABCG2 This compound->ABCG2 Down-regulates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) BCL2->Pro_Apoptotic Inhibits Drug_Efflux Drug Efflux ABCG2->Drug_Efflux Promotes Caspases Caspases Pro_Apoptotic->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed Signaling Pathway of this compound in Cancer Cells.

Conclusion

This document provides a foundational SOP for the administration of this compound in mice. Researchers are strongly encouraged to perform pilot studies to determine the optimal dose, vehicle, and administration schedule for their specific cancer model and experimental objectives. Careful documentation of all procedures and results is paramount for the successful preclinical evaluation of this promising anti-cancer agent.

References

Techniques for Measuring Apoptone's Effect on Tumor Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone, also known as Apoptin or VP3, is a viral protein derived from the Chicken Anemia Virus (CAV) that has garnered significant interest in oncology research due to its ability to selectively induce apoptosis in a wide range of cancer cells while leaving normal, non-transformed cells unharmed.[1][2] This tumor-specific killing mechanism makes this compound a promising candidate for targeted cancer therapy. The induction of apoptosis by this compound is a complex process that is independent of the p53 tumor suppressor pathway, a pathway often inactivated in human cancers.[1] This document provides detailed application notes and experimental protocols for researchers to effectively measure the anti-tumor effects of this compound both in vitro and in vivo.

Mechanism of Action

This compound's tumor-specific activity is intrinsically linked to its subcellular localization. In cancer cells, this compound translocates to the nucleus, an essential step for its apoptotic function.[1] This nuclear accumulation is facilitated by phosphorylation of this compound at threonine 108 (Thr108) by a cancer-specific kinase.[1] Once in the nucleus, this compound interacts with various cellular partners and triggers a cascade of events leading to programmed cell death.

The primary signaling pathway implicated in this compound's action is the PI3K/Akt pathway.[3] In tumor cells, this compound can associate with the regulatory subunit of PI3K, leading to its constitutive activation and subsequent sustained activation and nuclear translocation of Akt. This sustained nuclear Akt activity, in turn, activates cyclin-dependent kinase 2 (CDK2), which then phosphorylates this compound, reinforcing its nuclear localization.[3] Ultimately, this compound initiates the mitochondrial or intrinsic pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.[4][5]

Data Presentation

In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different this compound constructs in human breast cancer cell lines after 24 hours of treatment, as determined by the MTT assay.

Cell LineThis compound ConstructIC50 (µg/mL)Reference
MDA-MB-231SUMO–PTD4-Apoptin6.4[6]
MCF-7SUMO–PTD4-Apoptin9.3[6]
MDA-MB-231PTD4-Apoptin11.07[6]
In Vivo Tumor Growth Inhibition by this compound

This table presents data from a study evaluating the effect of an adenovirus-delivered sflt-1 gene (Adsflt), which has an anti-angiogenic mechanism, on MCF-7 breast cancer xenografts in nude mice. While not a direct this compound study, it provides a template for presenting in vivo data. A similar structure can be used to report tumor volume and weight changes following this compound treatment.

Treatment GroupMean Tumor Volume (mm³) ± SD (at 6 months)Tumor Growth Inhibition (%)Reference
Saline (Control)388 ± 94-[7]
AdCMV.βgal (Control Virus)Not reported-[7]
Adsflt33 ± 2291[7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound protein or expression vector

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same buffer used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate time.

  • Harvest the cells (including floating cells) by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[8]

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Caspase-3/7 activity assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound.

  • After the desired incubation time, add the Caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time (typically 1-2 hours).

  • Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the caspase-3/7 activity.

In Vivo Tumor Growth Measurement in a Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • This compound formulation for in vivo delivery (e.g., encapsulated in nanoparticles, delivered via a viral vector)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Administer this compound or a vehicle control to the respective groups according to the desired dosing schedule (e.g., intratumoral or systemic injection).[1]

  • Measure the tumor dimensions (length and width) with calipers every 3-4 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[9]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight.

  • Analyze the data by comparing the tumor growth curves, final tumor volumes, and tumor weights between the treatment and control groups.

Mandatory Visualizations

Apoptone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K associates with Apoptone_P Phosphorylated This compound (Thr108) Akt Akt PI3K->Akt activates Akt_n Nuclear Akt Akt->Akt_n translocates to nucleus CDK2 CDK2 Akt_n->CDK2 activates CDK2->this compound phosphorylates Nuclear_Accumulation Nuclear Accumulation Apoptone_P->Nuclear_Accumulation Mitochondria Mitochondria Nuclear_Accumulation->Mitochondria triggers Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound Signaling Pathway in Cancer Cells.

In_Vitro_Workflow start Start cell_culture Seed Cancer Cells (96-well plate) start->cell_culture treatment Treat with This compound (Dose-Response) cell_culture->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt annexin Annexin V/PI Staining (Apoptosis Detection) incubation->annexin caspase Caspase Assay (Apoptosis Execution) incubation->caspase analysis Data Analysis (IC50, % Apoptosis) mtt->analysis annexin->analysis caspase->analysis end End analysis->end

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow start Start injection Inject Cancer Cells into Nude Mice start->injection tumor_growth Allow Tumors to Grow (100-200 mm³) injection->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Repeatedly endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice & Excise Tumors endpoint->euthanasia analysis Analyze Tumor Weight & Volume Data euthanasia->analysis end End analysis->end

Caption: In Vivo Xenograft Experimental Workflow.

References

Apoptone solubility and preparation for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone, also known as HE3235, is a synthetic androstane steroid analogue with demonstrated anti-cancer properties, particularly in preclinical models of prostate and breast cancer.[1][2] As an orally bioavailable compound, this compound has garnered interest for its potential in cancer therapy.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell-based assays, along with an overview of its mechanism of action.

Solubility and Storage

This compound is soluble in dimethyl sulfoxide (DMSO) but not in water. For optimal stability, the solid compound and stock solutions in DMSO should be stored under specific conditions to prevent degradation.

ParameterSolid this compoundThis compound in DMSO
Solvent N/ADMSO
Short-term Storage Dry, dark, 0-4°C (days to weeks)0-4°C (days to weeks)
Long-term Storage Dry, dark, -20°C (months to years)-20°C (months)
Data sourced from MedKoo Biosciences.

Mechanism of Action

This compound exerts its anti-cancer effects by inducing apoptosis, or programmed cell death.[3] As a synthetic androgen derivative, it appears to bind to the androgen receptor (AR).[4] This interaction leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic caspases.[3] Furthermore, this compound has been shown to downregulate the androgen receptor itself and the multi-drug resistance protein ABCG2.[2][3] This multi-faceted mechanism makes this compound a promising candidate for further investigation in cancer research.

Apoptone_Signaling_Pathway This compound This compound (HE3235) AR Androgen Receptor (AR) This compound->AR Binds to AR->AR Bcl2 Bcl-2 (Anti-apoptotic) AR->Bcl2 Downregulates Caspases Caspases (Pro-apoptotic) AR->Caspases Upregulates ABCG2 ABCG2 (Multi-drug Resistance) AR->ABCG2 Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis CellSurvival Cell Survival & Drug Resistance ABCG2->CellSurvival

This compound's Proposed Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (HE3235) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. The molecular weight of this compound is 316.48 g/mol .

  • Weighing this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.165 mg of this compound in 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium (e.g., RPMI 1640)

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM Working Solution:

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Treatment of Cells: Add the prepared working solutions to your cell cultures at the desired final concentrations. In a study on castration-resistant prostate cancer cells (C4-2B), this compound was used at concentrations of 10 nM and 50 nM.[1]

Experimental_Workflow Start Start PrepStock Prepare this compound Stock Solution (in DMSO) Start->PrepStock PrepWorking Prepare Working Solutions (Dilute in Culture Medium) PrepStock->PrepWorking CellTreatment Treat Cells with This compound Working Solutions PrepWorking->CellTreatment CellSeeding Seed Cells in Multi-well Plates CellSeeding->CellTreatment Incubation Incubate for Desired Time Period CellTreatment->Incubation Assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis

Workflow for this compound Cell-Based Assays

Cell-Based Assays

A variety of cell-based assays can be employed to evaluate the efficacy of this compound.

Assay TypePurposeExample Methodologies
Cell Viability/Cytotoxicity To determine the effect of this compound on cell survival and proliferation.MTT, XTT, WST-1, or CellTiter-Glo® assays.
Apoptosis Assays To confirm that this compound induces programmed cell death.Annexin V/PI staining, Caspase activity assays (e.g., Caspase-3/7), TUNEL assay.
Western Blotting To analyze the expression levels of key proteins in the signaling pathway.Probing for AR, Bcl-2, cleaved caspases, and ABCG2.
Gene Expression Analysis To measure changes in the transcription of target genes.Quantitative PCR (qPCR) for AR, BCL2, and ABCG2 mRNA levels.

Conclusion

These application notes provide a comprehensive guide for the use of this compound in cell-based assays. By following these protocols, researchers can effectively prepare and utilize this compound to investigate its anti-cancer properties and further elucidate its mechanism of action. Careful consideration of solubility, storage, and working concentrations is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Western Blot Analysis of Caspase Activation by HE3235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the activation of caspases in response to treatment with HE3235, a novel androgen receptor (AR) antagonist. HE3235 has been shown to inhibit the proliferation of prostate cancer cells, including androgen-independent lines, and to induce apoptosis.[1] Understanding the molecular mechanism of HE3235-induced apoptosis is crucial for its development as a potential therapeutic agent. This document outlines the hypothesized signaling pathway, protocols for sample preparation and Western blotting, and data interpretation.

Introduction to HE3235 and Apoptosis

HE3235 is a synthetic steroid derivative that acts as an antagonist of the androgen receptor.[1] In prostate cancer, AR signaling is a key driver of cell growth and survival. By blocking this pathway, HE3235 has been observed to inhibit tumor growth and stimulate apoptosis, or programmed cell death, in preclinical models.[2]

Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases. Initiator caspases (e.g., caspase-8 and -9) are activated first and in turn activate executioner caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4] Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic process.[3]

In the context of prostate cancer, the intrinsic pathway of apoptosis is often dysregulated. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of this pathway, with anti-apoptotic members (e.g., Bcl-2, Bcl-xL) preventing apoptosis and pro-apoptotic members (e.g., Bax, Bak) promoting it.[5][6][7] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of chemoresistance in prostate cancer.[6][8] It is hypothesized that HE3235 induces apoptosis in prostate cancer cells by modulating the balance of Bcl-2 family proteins, leading to the activation of the intrinsic caspase cascade.

Hypothesized Signaling Pathway of HE3235-Induced Apoptosis

Based on the known mechanisms of apoptosis in prostate cancer, the following pathway is proposed for HE3235-induced cell death. This pathway serves as a framework for designing and interpreting experiments.

HE3235_Apoptosis_Pathway cluster_0 Cellular Response to HE3235 cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase HE3235 HE3235 AR Androgen Receptor (AR) HE3235->AR Antagonizes Bcl2_family Modulation of Bcl-2 Family Proteins AR->Bcl2_family Regulates Bax_Bak ↑ Pro-apoptotic (Bax, Bak) Bcl2_family->Bax_Bak Bcl2_BclxL ↓ Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_family->Bcl2_BclxL Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP* Bcl2_BclxL->Mitochondrion Inhibits MOMP* Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Cleavage & Activation pro_Caspase9 Pro-Caspase-9 pro_Caspase9->Apoptosome pro_Caspase3 Pro-Caspase-3 Caspase9->pro_Caspase3 Cleaves & Activates Caspase3 Activated Caspase-3 (Cleaved Caspase-3) PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP caption *MOMP: Mitochondrial Outer Membrane Permeabilization

Caption: Hypothesized HE3235-induced intrinsic apoptotic signaling pathway.

Data Presentation: Expected Western Blot Results

The following table summarizes the expected changes in protein levels that can be quantified by Western blot analysis following treatment of prostate cancer cells with HE3235.

Protein TargetExpected Change with HE3235 TreatmentMolecular Weight (approx.)Rationale
Pro-Caspase-3 Decrease~35 kDaCleaved to its active form during apoptosis.[9]
Cleaved Caspase-3 Increase~17/19 kDa fragmentsAppearance of cleaved fragments indicates caspase-3 activation.[2][9]
Pro-Caspase-9 Decrease~47 kDaCleaved to its active form upon apoptosome formation.
Cleaved Caspase-9 Increase~35/37 kDa fragmentsIndicates activation of the intrinsic apoptotic pathway.
Bcl-2 Decrease~26 kDaDownregulation of this anti-apoptotic protein would favor apoptosis.[10]
Bax Increase~21 kDaUpregulation of this pro-apoptotic protein would promote apoptosis.[10]
PARP Decrease (full-length)~116 kDaA key substrate of activated caspase-3; cleavage indicates execution phase of apoptosis.[11]
Cleaved PARP Increase~89 kDa fragmentThe appearance of the cleaved fragment is a hallmark of apoptosis.[11]

Experimental Protocols

Cell Culture and HE3235 Treatment
  • Cell Lines: LNCaP or other androgen-sensitive or androgen-independent prostate cancer cell lines (e.g., C4-2, PC-3, DU145).

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for LNCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • HE3235 Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of HE3235 in a suitable solvent (e.g., DMSO).

    • Treat cells with various concentrations of HE3235 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 24, 48, 72 hours).

    • Include a vehicle control (DMSO) for each experiment.

Preparation of Cell Lysates
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a protein assay kit (e.g., BCA or Bradford assay).

Western Blot Protocol for Caspase-3 Activation

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis A1 Cell Culture & HE3235 Treatment A2 Cell Lysis & Protein Extraction A1->A2 A3 Protein Quantification (BCA/Bradford) A2->A3 A4 Prepare Samples with Laemmli Buffer A3->A4 B1 Load Samples onto SDS-PAGE Gel A4->B1 B2 Run Gel Electrophoresis B1->B2 B3 Transfer Proteins to PVDF/Nitrocellulose Membrane B2->B3 C1 Block Membrane (e.g., 5% non-fat milk) B3->C1 C2 Incubate with Primary Antibody (e.g., anti-cleaved caspase-3) C1->C2 C3 Wash Membrane C2->C3 C4 Incubate with HRP-conjugated Secondary Antibody C3->C4 C5 Wash Membrane C4->C5 D1 Add Chemiluminescent Substrate (ECL) C5->D1 D2 Image Blots D1->D2 D3 Densitometry Analysis D2->D3

Caption: Experimental workflow for Western blot analysis.

  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) or total caspase-3, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis:

    • Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

By following these protocols, researchers can effectively utilize Western blot analysis to elucidate the pro-apoptotic mechanism of HE3235 and quantify its effect on caspase activation, providing valuable insights for its further development as a cancer therapeutic.

References

Application Notes and Protocols for Apotosis Detection with Apoptone™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. The ability to induce apoptosis in targeted cell populations is a key strategy in the development of novel therapeutics. Apoptone™ is a novel small molecule compound designed to selectively induce apoptosis in rapidly proliferating cells.

These application notes provide a detailed protocol for the detection and quantification of this compound™-induced apoptosis using flow cytometry. The primary method described is the widely accepted Annexin V and Propidium Iodide (PI) dual-staining assay. Additionally, protocols for assessing caspase activation and changes in mitochondrial membrane potential are included to provide a more comprehensive understanding of the apoptotic pathway initiated by this compound™.

Principles of Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. Several key events in the apoptotic cascade can be monitored using specific fluorescent probes.

  • Annexin V Staining for Phosphatidylserine (PS) Exposure: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[1] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[1]

  • Propidium Iodide (PI) for Membrane Integrity: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.

  • Caspase Activation: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[2] Specific fluorescently labeled inhibitors can bind to activated caspases, allowing for the detection of this key apoptotic event by flow cytometry.[3]

  • Mitochondrial Membrane Potential (ΔΨm): A reduction in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[4][5] Potentiometric dyes, such as TMRE or JC-1, can be used to measure changes in ΔΨm.[5]

By combining Annexin V and PI staining, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).

This compound™ Signaling Pathway

This compound™ is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This is initiated by intracellular stresses, leading to changes in the mitochondrial membrane and the release of pro-apoptotic factors.

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound™ Bax Bax/Bak Activation This compound->Bax Induces stress Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleavage ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Execution CytoC Cytochrome c Release Mito->CytoC CytoC->Apaf1

Caption: Hypothetical signaling pathway of this compound™-induced apoptosis.

Experimental Protocols

I. Apoptosis Detection with Annexin V and Propidium Iodide

This protocol details the steps for staining cells treated with this compound™ with Annexin V and PI for flow cytometric analysis.

Materials:

  • This compound™ (stock solution of known concentration)

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow:

A 1. Cell Seeding & Treatment Seed cells and treat with this compound™ (and controls) for a defined time. B 2. Cell Harvesting Collect both adherent and suspension cells. A->B C 3. Washing Wash cells with cold PBS. B->C D 4. Resuspension Resuspend cells in 1X Annexin V Binding Buffer. C->D E 5. Staining Add Annexin V-FITC and PI. D->E F 6. Incubation Incubate for 15 minutes at room temperature in the dark. E->F G 7. Analysis Analyze by flow cytometry within 1 hour. F->G

Caption: Experimental workflow for apoptosis detection.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with various concentrations of this compound™ for a predetermined time course (e.g., 4, 8, 12, 24 hours).

    • Include the following controls:

      • Untreated cells (negative control).

      • Vehicle-treated cells (if this compound™ is dissolved in a solvent).

      • A known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

    • Centrifuge the cells at 300 x g for 5 minutes.[6]

  • Washing:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

    • Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.

II. Supplementary Protocols

A. Caspase-3/7 Activation Assay:

  • Follow steps 1 and 2 of the Annexin V protocol for cell treatment and harvesting.

  • Use a commercial kit containing a cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent reporter).

  • Resuspend cells in the provided assay buffer.

  • Add the caspase-3/7 reagent and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[3]

  • Wash the cells and resuspend in assay buffer.

  • Analyze by flow cytometry, detecting the fluorescence of the cleaved substrate.

B. Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Follow steps 1 and 2 of the Annexin V protocol for cell treatment and harvesting.

  • Resuspend cells in pre-warmed culture medium.

  • Add a potentiometric dye (e.g., TMRE or JC-1) at the concentration recommended by the manufacturer.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS or assay buffer.

  • Analyze immediately by flow cytometry. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of ΔΨm.[5]

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Dose-Dependent Effect of this compound™ on Apoptosis in Jurkat Cells (24-hour treatment)

This compound™ Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.58.9 ± 1.25.5 ± 0.9
560.1 ± 4.225.4 ± 2.514.5 ± 1.8
1035.8 ± 3.940.2 ± 3.124.0 ± 2.7
2515.3 ± 2.855.6 ± 4.029.1 ± 3.3

Data are presented as mean ± standard deviation (n=3).

Table 2: Time-Course of Apoptosis Induction by 10 µM this compound™ in Jurkat Cells

Time (hours)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
096.1 ± 1.82.1 ± 0.41.8 ± 0.3
488.3 ± 2.57.5 ± 1.14.2 ± 0.7
865.7 ± 3.122.9 ± 2.011.4 ± 1.5
1248.2 ± 4.035.1 ± 2.816.7 ± 2.1
2435.8 ± 3.940.2 ± 3.124.0 ± 2.7

Data are presented as mean ± standard deviation (n=3).

Troubleshooting

IssuePossible CauseSolution
High background staining in negative controlCell damage during harvestingUse a gentler cell detachment method; ensure centrifugation speed is not too high.
Weak Annexin V signalInsufficient calcium in binding bufferEnsure the binding buffer contains at least 2.5 mM CaCl2.
Low level of apoptosisIncrease incubation time or this compound™ concentration; check positive control.
High PI staining in all samplesCells were not healthy at the startUse cells from a healthy, sub-confluent culture.
Staining incubation was too longAdhere to the recommended 15-minute incubation time.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the pro-apoptotic activity of this compound™. The Annexin V/PI assay is a reliable method for quantifying apoptosis, while the supplementary protocols for caspase activation and mitochondrial membrane potential can offer deeper insights into the mechanism of action. By following these detailed methodologies, researchers and drug development professionals can effectively evaluate the potential of this compound™ as a novel therapeutic agent.

References

Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor Localization Following Apoptone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone, a novel anti-tumor agent, has demonstrated pro-apoptotic effects in various cancer models, including castration-resistant prostate cancer (CRPC).[1][2] Its mechanism of action involves the inhibition of the anti-apoptotic protein BCL2 and the downregulation of the multi-drug resistance protein ABCG2.[1] The androgen receptor (AR) is a key driver of prostate cancer progression, and its cellular localization is critical for its function as a ligand-activated transcription factor.[3][4][5] Upon binding to androgens, the AR translocates from the cytoplasm to the nucleus, where it regulates the transcription of genes involved in cell growth and survival.[3][5] Understanding how therapeutic agents like this compound affect AR signaling, including its subcellular localization, is crucial for elucidating its mechanism of action and identifying potential biomarkers of response.

These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of the androgen receptor in preclinical models treated with this compound. The aim is to assess changes in AR localization (nuclear vs. cytoplasmic) and expression levels, providing insights into the drug's impact on this critical signaling pathway.

Data Presentation

Quantitative analysis of immunohistochemical staining allows for an objective assessment of protein expression and localization. The data below is presented as a hypothetical example to illustrate how results from an experiment investigating the effect of this compound on AR localization could be summarized. Image analysis software can be used to determine the percentage of AR-positive cells and the intensity of nuclear and cytoplasmic staining.[6][7]

Table 1: Quantitative Analysis of Androgen Receptor (AR) Subcellular Localization Following this compound Treatment in a Prostate Cancer Xenograft Model.

Treatment GroupN% of AR-Positive Cells (Mean ± SD)Mean Nuclear Staining Intensity (Mean ± SD)Mean Cytoplasmic Staining Intensity (Mean ± SD)Nuclear-to-Cytoplasmic Staining Ratio (Mean ± SD)
Vehicle Control1085.2 ± 5.62.5 ± 0.40.8 ± 0.23.1 ± 0.7
This compound (10 mg/kg)1082.1 ± 6.11.2 ± 0.31.5 ± 0.40.8 ± 0.3
This compound (50 mg/kg)1075.6 ± 7.30.7 ± 0.21.8 ± 0.50.4 ± 0.2

Staining intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).

Experimental Protocols

This section provides a detailed methodology for the immunohistochemical analysis of androgen receptor localization in formalin-fixed, paraffin-embedded (FFPE) tissue samples from preclinical models treated with this compound.

I. Materials and Reagents
  • FFPE tissue sections (4-5 µm) on positively charged slides[8][9]

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or normal goat serum in PBS

  • Primary Antibody: Rabbit monoclonal anti-Androgen Receptor antibody (e.g., SP107 or similar validated clone)[10]

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

II. Experimental Workflow

G cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-AR) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopic Imaging Dehydration->Imaging Quantification Image Quantification Imaging->Quantification

Figure 1. Experimental workflow for AR IHC staining.
III. Detailed Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.

    • Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water.

  • Peroxidase Blocking:

    • Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline) 3 times for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-AR antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS 3 times for 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS 3 times for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's protocol.

    • Incubate sections with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).

    • Clear in xylene (or substitute) for 2 x 2 minutes.

    • Apply a coverslip using a permanent mounting medium.

IV. Image Acquisition and Analysis
  • Acquire high-resolution digital images of the stained sections using a brightfield microscope equipped with a digital camera.

  • Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining.

  • Define regions of interest (e.g., tumor areas).

  • Perform color deconvolution to separate the hematoxylin and DAB stains.

  • Set a threshold for positive DAB staining to determine the percentage of AR-positive cells.

  • Measure the mean staining intensity in the nuclear and cytoplasmic compartments of tumor cells.

Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may influence androgen receptor localization and induce apoptosis. In the absence of this compound, androgen binding leads to AR nuclear translocation and transcription of pro-survival genes. This compound treatment is hypothesized to induce cellular stress and activate apoptotic pathways, which may lead to the cytoplasmic retention or sequestration of AR, thereby inhibiting its pro-survival functions.

G cluster_control Standard AR Signaling cluster_this compound This compound Treatment Androgen Androgen AR_cyto Cytoplasmic AR Androgen->AR_cyto Binds AR_nuc Nuclear AR AR_cyto->AR_nuc Translocation AR_retention Cytoplasmic AR Retention ARE Androgen Response Element AR_nuc->ARE Binds Gene_exp Gene Expression (Pro-Survival) ARE->Gene_exp This compound This compound BCL2 BCL2 This compound->BCL2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces BCL2->Apoptosis Inhibits Apoptosis->AR_retention May lead to

Figure 2. Proposed mechanism of this compound's effect on AR.

Conclusion

This document provides a comprehensive guide for investigating the effects of this compound on androgen receptor localization using immunohistochemistry. The detailed protocol and data presentation framework will enable researchers to systematically evaluate the impact of this and other novel therapeutics on critical cancer signaling pathways. The quantitative assessment of AR subcellular distribution will provide valuable insights into the mechanisms of drug action and may aid in the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Troubleshooting Apoptone insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apoptone (also known as HE3235) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (HE3235) is a synthetic adrenal hormone, specifically an androstanediol analog.[1] Its primary mechanism of action is as an androgen receptor antagonist. By binding to the androgen receptor, it downregulates anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, like caspases, which ultimately leads to apoptosis (programmed cell death).[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are all suitable solvents for preparing high-concentration stock solutions of this compound.[1] It is soluble in each of these solvents at a concentration of 10 mg/mL.[1] this compound is not soluble in water.[2]

Q3: At what concentrations should I use this compound in my cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the specific research question. For example, in androstenediol-dependent LNCaP cell tumor growth inhibition studies, an IC50 of 6 nM has been reported.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound?

A4: For long-term storage, this compound as a solid should be stored at -20°C, where it is stable for at least two years.[1] Stock solutions can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2]

Troubleshooting Guide: this compound Insolubility in Cell Culture Media

Issue: My this compound solution is precipitating when I add it to my cell culture medium.

This is a common issue with hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted.

Here are potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Rapid Dilution ("Solvent Shock") Adding a concentrated stock solution directly to a large volume of aqueous medium can cause a rapid change in solvent polarity, leading to precipitation.Perform a serial dilution of the stock solution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium.
Incorrect Dilution Technique The method of mixing can influence solubility.Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even dispersion.
Low Temperature of Media The solubility of many compounds, including steroids, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.
High Final Solvent Concentration While a solvent like DMSO is necessary to dissolve this compound initially, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO (or other solvent) concentration in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. This may require preparing a more dilute stock solution.
Interaction with Media Components Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.If your experimental design allows, try reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (HE3235) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: this compound has a molecular weight of 316.48 g/mol .[2] To prepare a 10 mM stock solution, you will need 3.165 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Workflow for Preparing Final Working Solution of this compound in Cell Culture Medium

Caption: Workflow for preparing this compound working solution.

Signaling Pathway

This compound's Mechanism of Action

This compound exerts its pro-apoptotic effects by antagonizing the androgen receptor. This leads to a signaling cascade that results in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately leading to programmed cell death.

apoptone_pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound (HE3235) AR Androgen Receptor (AR) This compound->AR binds & antagonizes ARE Androgen Response Element (ARE) AR->ARE translocates to nucleus & binds DNA Bcl2_gene Bcl-2 Gene Transcription ARE->Bcl2_gene downregulates Caspase_gene Caspase Gene Transcription ARE->Caspase_gene upregulates Bcl2_protein Bcl-2 Protein (Anti-apoptotic) Bcl2_gene->Bcl2_protein leads to decreased Caspases Caspases (Pro-apoptotic) Caspase_gene->Caspases leads to increased Apoptosis Apoptosis Bcl2_protein->Apoptosis inhibition of Caspases->Apoptosis induction of

Caption: this compound signaling pathway leading to apoptosis.

References

Technical Support Center: Optimizing HE3235 Concentration for Maximum Apoptotic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing HE3235 concentration to achieve the maximum apoptotic effect in experimental settings.

Frequently Asked questions (FAQs)

Q1: What is HE3235 and what is its mechanism of action?

HE3235, also known as Apoptone™, is a synthetic adrenal steroid analog. It functions as an androgen receptor (AR) antagonist.[1][2] Evidence suggests that HE3235 induces apoptosis, at least in part, by activating the Raf/MEK/ERK signaling pathway.[3] This activation leads to the downregulation of anti-apoptotic genes like Bcl-2 and an increase in the expression of pro-apoptotic genes, such as caspases.[1]

Q2: What is a good starting concentration range for HE3235 in my experiments?

Based on in vitro studies, HE3235 has been shown to inhibit the growth of LNCaP prostate cancer cells with an IC50 of 6 nM.[2] A good starting point for a dose-response experiment would be to test a range of concentrations around this value. We recommend a logarithmic dilution series, for example, from 1 nM to 10 µM, to capture a wide range of cellular responses.

Q3: How long should I treat my cells with HE3235?

The optimal treatment time can vary depending on the cell line and the concentration of HE3235 used. It is recommended to perform a time-course experiment, testing several time points (e.g., 12, 24, 48, and 72 hours) to determine the point of maximum apoptotic induction.

Q4: Which assays are recommended to measure HE3235-induced apoptosis?

A multi-faceted approach is best to confirm apoptosis. We recommend a combination of the following assays:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.

  • Caspase Activity Assays: To measure the activity of key executioner caspases, such as caspase-3 and -7.

  • Western Blotting: To analyze the cleavage of PARP and caspase-3, and to observe changes in the expression of Bcl-2 family proteins.

Troubleshooting Guides

Issue 1: Low or no apoptotic effect observed after HE3235 treatment.

Possible Cause Troubleshooting Step
Suboptimal HE3235 Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM).
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time.
Cell Line Resistance Some cell lines may be inherently resistant to HE3235. Consider testing different cell lines. Also, ensure the cell line expresses the androgen receptor if that is the target of interest.
Compound Instability Ensure proper storage of HE3235 stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Mycoplasma Contamination Test cell cultures for mycoplasma contamination, as it can affect cellular responses to treatments.

Issue 2: High background apoptosis in control (vehicle-treated) cells.

Possible Cause Troubleshooting Step
Unhealthy Cells Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Avoid over-confluency.
Vehicle Toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%).
Harsh Cell Handling Be gentle during cell seeding, washing, and staining procedures to avoid inducing mechanical stress and apoptosis.

Issue 3: Inconsistent results between different apoptosis assays.

Possible Cause Troubleshooting Step
Timing of Assays Apoptosis is a dynamic process. The timing of different apoptotic events varies. For example, caspase activation precedes DNA fragmentation. Ensure the assay timing is appropriate for the event being measured.
Pathway Specificity HE3235 is suggested to act via the Raf/MEK/ERK pathway. Assays focused on the intrinsic (mitochondrial) pathway, such as measuring mitochondrial membrane potential, might yield different kinetics compared to caspase assays.

Data Presentation

Table 1: Illustrative Dose-Response of HE3235 on Apoptosis Induction in LNCaP Cells

The following table presents hypothetical data to illustrate the expected outcome of a dose-response experiment measuring apoptosis 48 hours after HE3235 treatment.

HE3235 Concentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 nM (Vehicle)2.11.53.6
1 nM5.32.88.1
10 nM15.85.221.0
100 nM35.210.745.9
1 µM42.618.961.5
10 µM30.125.455.5

Note: This data is for illustrative purposes only and actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment for Apoptosis Induction
  • Cell Seeding: Seed your target cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.

  • HE3235 Preparation: Prepare a series of dilutions of HE3235 in your cell culture medium. For a dose-response experiment, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest HE3235 dose).

  • Treatment: Replace the existing medium in the 96-well plate with the medium containing the different concentrations of HE3235.

  • Incubation: For a dose-response experiment, incubate the cells for a predetermined time (e.g., 48 hours). For a time-course experiment, use a fixed concentration of HE3235 and incubate for different durations (e.g., 12, 24, 48, 72 hours).

  • Apoptosis Assay: At the end of the incubation period, proceed with your chosen apoptosis assay (e.g., Annexin V/PI staining, Caspase-Glo® 3/7 assay).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
  • Cell Harvesting: Following treatment with HE3235, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ Express.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Caspase-Glo® 3/7 Assay
  • Plate Equilibration: After treating cells in a white-walled 96-well plate with HE3235, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.

Protocol 4: Western Blotting for Apoptotic Markers
  • Cell Lysis: After HE3235 treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

HE3235_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell HE3235 HE3235 AR Androgen Receptor (AR) HE3235->AR antagonizes Raf Raf AR->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 inhibits Caspases Caspases (Pro-apoptotic) ERK->Caspases activates Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: HE3235 signaling pathway leading to apoptosis.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Start: Cell Culture treatment HE3235 Treatment (Dose-Response & Time-Course) start->treatment harvest Cell Harvesting (Adherent & Floating) treatment->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow caspase_assay Caspase-Glo® 3/7 Assay (Luminescence) harvest->caspase_assay western Western Blotting (Cleaved PARP, Caspase-3) harvest->western analysis Data Analysis & Interpretation flow->analysis caspase_assay->analysis western->analysis

Caption: Experimental workflow for assessing HE3235-induced apoptosis.

References

Common issues with Apoptone stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues of Apoptone in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as HE3235) is a synthetic analogue of 3β-androstanediol with potential antineoplastic activity. It is an orally bioavailable agent that has been shown to be active in rodent models of prostate and breast cancer. Its mechanism of action involves binding to the androgen receptor (AR), which leads to the downregulation of anti-apoptotic genes, such as Bcl-2, and the stimulation of pro-apoptotic gene expression, including caspases, ultimately inducing apoptosis (cell death).

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, please adhere to the following storage guidelines. For long-term storage, it is recommended to store this compound at -20°C, where it can remain stable for over two years. For short-term storage, such as for days or weeks, it can be kept at 0-4°C in a dry and dark environment. When shipped under ambient temperatures, this compound is stable for a few weeks. Stock solutions should also be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. It is important to note that this compound is not soluble in water. For cell-based assays, it is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Solution During Experiments

One of the most common challenges encountered when working with hydrophobic compounds like this compound is its precipitation upon dilution from an organic stock solution into an aqueous cell culture medium.

Possible Causes and Solutions:

Cause Solution
High Final Concentration: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium.Determine the optimal working concentration through a dose-response experiment. Start with a lower concentration and gradually increase it to find the highest soluble and effective concentration.
"Dilution Shock": Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized supersaturation and immediate precipitation.To avoid this, perform a serial dilution. First, create an intermediate dilution of the stock solution in your cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
Low Temperature of Medium: Diluting the stock solution in a medium at a lower temperature can decrease the solubility of this compound.Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO.
Issue 2: Loss of this compound Activity Over Time in Solution

Researchers may observe a decrease in the efficacy of this compound in their experiments, which could be attributed to its degradation in solution.

Possible Causes and Solutions:

Cause Solution
Improper Storage of Stock Solutions: Frequent freeze-thaw cycles or prolonged storage at room temperature can lead to the degradation of this compound in solution.Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for long-term stability.
Instability in Aqueous Medium: this compound, like many small molecules, may have limited stability in aqueous cell culture medium over extended periods, especially at 37°C.Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted this compound in aqueous media for extended periods. If long-term incubation is necessary, assess the stability of this compound in your specific medium over the intended duration of the experiment.
Exposure to Light: Some compounds are sensitive to light, which can cause photodegradation.Protect this compound solutions from direct light by using amber vials or by wrapping the containers in aluminum foil.

Quantitative Data Summary

The following table summarizes the known solubility and stability data for this compound.

Parameter Solvent/Condition Value Reference
Solubility DMSOSoluble[2]
WaterNot Soluble[2]
Storage Stability (Solid) -20°C (long-term)> 5 years[2]
0-4°C (short-term)Days to weeks[2]
Storage Stability (Stock Solution in DMSO) -20°C (long-term)Months[2]
0-4°C (short-term)Days to weeks[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (HE3235) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

    • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Gently vortex the stock solution to ensure it is fully dissolved.

    • Serial Dilution Method (Recommended): a. Prepare an intermediate dilution by adding a small volume of the stock solution to a pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first make a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM solution. b. Add the intermediate dilution to the final volume of pre-warmed cell culture medium in your experimental vessel (e.g., cell culture plate) while gently swirling to ensure even distribution.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (ideally <0.1%) to minimize solvent toxicity.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Apoptone_Signaling_Pathway This compound Signaling Pathway Leading to Apoptosis This compound This compound (HE3235) AR Androgen Receptor (AR) This compound->AR Binds to AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Bcl2_gene Bcl-2 Gene ARE->Bcl2_gene Downregulates Transcription Caspase_gene Caspase Gene ARE->Caspase_gene Upregulates Transcription Bcl2_protein Bcl-2 Protein (Anti-apoptotic) Bcl2_gene->Bcl2_protein Leads to reduced Caspase_protein Caspases (Pro-apoptotic) Caspase_gene->Caspase_protein Leads to increased Apoptosis Apoptosis Bcl2_protein->Apoptosis Inhibits Caspase_protein->Apoptosis Induces

Caption: this compound binds to the Androgen Receptor, leading to apoptosis.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation Start Issue: This compound precipitates in aqueous solution Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Dilution Was the dilution performed too rapidly? Check_Concentration->Check_Dilution No Solution_Concentration Solution: Lower the final working concentration. Check_Concentration->Solution_Concentration Yes Check_Temp Was the medium pre-warmed to 37°C? Check_Dilution->Check_Temp No Solution_Dilution Solution: Perform serial dilution. Check_Dilution->Solution_Dilution Yes Check_DMSO Is the final DMSO concentration <0.1%? Check_Temp->Check_DMSO Yes Solution_Temp Solution: Pre-warm medium before adding this compound. Check_Temp->Solution_Temp No Solution_DMSO Solution: Prepare a more dilute stock to lower final DMSO %. Check_DMSO->Solution_DMSO No Resolved Issue Resolved Check_DMSO->Resolved Yes Solution_Concentration->Resolved Solution_Dilution->Resolved Solution_Temp->Resolved Solution_DMSO->Resolved

References

Minimizing Variability in Apoptone Experimental Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure reproducible results in your experiments with Apoptone (HE3235). This guide is tailored for researchers in oncology and drug development, providing detailed methodologies and addressing specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HE3235) and what is its mechanism of action?

This compound, also known as HE3235, is a synthetic analogue of 3β-androstanediol and acts as an androgen receptor (AR) antagonist.[1][2] Its primary mechanism of action in prostate cancer is to inhibit the growth of cancer cells by:

  • Down-regulating the androgen receptor: This reduces the signaling that promotes tumor growth.[3]

  • Inhibiting intratumoral androgen synthesis: this compound can suppress the tumor's ability to produce its own androgens, cutting off a key fuel supply.[2][3]

  • Inducing apoptosis (programmed cell death): By altering the expression of key regulatory proteins, this compound pushes cancer cells towards self-destruction.[2]

Q2: What are the most common sources of variability in this compound experiments?

Variability in experiments with this compound, like many steroid-like compounds, can arise from several factors:

  • Cell Line Health and Characteristics: The passage number, confluency, and overall health of your cell lines can significantly impact their response. Different prostate cancer cell lines (e.g., LNCaP, PC3, DU145) have varying sensitivities to AR antagonists.[4][5]

  • Compound Solubility and Stability: this compound is soluble in DMSO but has limited solubility in aqueous media.[1] Precipitation of the compound can lead to inconsistent dosing. The stability of this compound in cell culture medium over long incubation periods can also be a factor.[1][4]

  • Experimental Technique: Inconsistent cell seeding, pipetting errors, and variations in incubation times can all introduce significant variability.[6]

  • Assay-Specific Factors: The timing of the assay and the choice of apoptosis detection method are critical, as apoptosis is a dynamic process.[6][7]

Q3: What concentration of this compound should I use in my experiments?

The optimal concentration of this compound is cell-line specific and should be determined empirically. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Recommendation Details
Starting Range Based on general data for androgen receptor antagonists, a broad range from 10 nM to 100 µM can be a good starting point for a dose-response curve.[8]
IC50 Determination Treat cells with a serial dilution of this compound for a fixed time point (e.g., 48 or 72 hours) and measure cell viability using an appropriate assay (e.g., MTT, WST-1).
Positive Controls Include a known androgen receptor antagonist (e.g., Enzalutamide) as a positive control to validate your experimental setup.

Q4: How long should I treat my cells with this compound?

The induction of apoptosis is a time-dependent process.[7][9][10] A time-course experiment is essential to identify the optimal time point for observing the desired effect.

Recommendation Details
Time-Course Experiment Treat cells with a fixed concentration of this compound (e.g., the IC50 value) and assess apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Apoptosis Detection Use methods like Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to quantify apoptotic cells.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
Potential Cause Solution
Uneven Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before aliquoting into wells.
Edge Effects Wells on the perimeter of a microplate are prone to evaporation. To minimize this, avoid using the outer wells for experimental samples and fill them with sterile PBS or media to maintain humidity.
Pipetting Errors Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells to ensure consistency.
Compound Precipitation Visually inspect your this compound dilutions for any signs of precipitate. Prepare fresh dilutions for each experiment and ensure thorough mixing before adding to the cells. The final DMSO concentration should typically be kept below 0.5% to avoid both insolubility and solvent-induced toxicity.[11]
Issue 2: No or Low Induction of Apoptosis
Potential Cause Solution
Sub-optimal this compound Concentration The concentration used may be too low to induce apoptosis. Perform a dose-response experiment to determine the optimal concentration for your cell line. A good starting point for apoptosis assays is a concentration around the IC50 value.[11]
Incorrect Timing of Assay Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than the one you are testing. Conduct a time-course experiment to identify the optimal incubation time.[6][11]
Cell Line Resistance The cell line you are using may be resistant to this compound. Prostate cancer cell lines have different sensitivities to AR antagonists.[4] Consider testing a panel of cell lines (e.g., LNCaP, PC3, DU145) to identify a sensitive model.
Insensitive Apoptosis Assay The chosen assay may not be sensitive enough to detect the level of apoptosis in your experiment. Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blot analysis for PARP cleavage.[6]
Apoptotic Cell Detachment Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the adherent and floating cell populations to get an accurate measure of apoptosis.[6]
Issue 3: Inconsistent Western Blot Results for Apoptosis Markers (Bcl-2, Caspases)
Potential Cause Solution
Variability in Sample Preparation Inconsistent cell lysis or protein quantification can lead to significant variability. Standardize your sample preparation protocol, ensure complete cell lysis, and accurately determine the protein concentration of each sample before loading.[11]
Timing of Protein Expression Changes The expression levels of apoptosis-related proteins change over time. Conduct a time-course experiment to identify the peak time for changes in your proteins of interest (e.g., downregulation of Bcl-2, cleavage of caspase-3).
Low Protein Expression The target protein may be expressed at low levels in your cell line. Increase the amount of protein loaded onto the gel or consider using a more sensitive detection reagent.
Sub-optimal Antibody Dilution The primary antibody concentration may not be optimal. Perform an antibody titration to determine the ideal dilution for your primary antibody.

Experimental Protocols

General Protocol for a Cell Viability Assay (WST-1)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

General Protocol for Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing Experimental Workflows and Pathways

To further clarify experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_0 Phase 1: Cell Culture and Seeding cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Incubation and Assay cluster_3 Phase 4: Data Analysis Start Start Cell_Culture Maintain Healthy Cell Culture (Consistent Passage Number) Start->Cell_Culture Seeding Seed Cells at Optimal Density Cell_Culture->Seeding Stock_Prep Prepare this compound Stock (in DMSO) Dilution Serial Dilutions in Media (Check for Precipitation) Stock_Prep->Dilution Treatment Treat Cells (Include Vehicle Control) Dilution->Treatment Incubation Incubate for Pre-determined Time Assay_Selection Select Appropriate Assay (Viability, Apoptosis, WB) Incubation->Assay_Selection Data_Collection Collect Data Assay_Selection->Data_Collection Analysis Analyze and Interpret Results Troubleshoot Troubleshoot Variability Analysis->Troubleshoot End End Analysis->End Conclude Troubleshoot->Start Iterate

Caption: A generalized workflow for conducting experiments with this compound.

G This compound This compound AR Androgen Receptor (AR) This compound->AR Antagonizes Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates (indirectly) Caspases Caspases (Pro-apoptotic) This compound->Caspases Activates (indirectly) AR_Signaling AR Signaling Pathway AR->AR_Signaling Activates Tumor_Growth Tumor Cell Growth and Proliferation AR_Signaling->Tumor_Growth Promotes AR_Signaling->Bcl2 Upregulates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Simplified signaling pathway of this compound-induced apoptosis.

By following these guidelines and utilizing the provided protocols and diagrams, researchers can enhance the consistency and reliability of their experimental results with this compound.

References

Technical Support Center: Improving the Reproducibility of Apoptone-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Apoptone-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, a compound known to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.[1]

Issue 1: High Variability in Apoptosis Induction Between Experiments

Inconsistent results in apoptosis assays can arise from several sources, including variability in cell culture conditions and improper sample handling.[2]

Potential Cause Recommended Solution
Cell Culture Inconsistency Maintain consistent cell culture conditions, including media composition, passage number, and cell density.[2] Cell culture variability can significantly impact experimental reproducibility.[3]
Inconsistent this compound Concentration Ensure accurate and consistent preparation of this compound solutions for each experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Variable Incubation Times Strictly adhere to the planned incubation times for this compound treatment. Apoptosis is a dynamic process, and timing is critical for reproducible results.
Improper Cell Handling Handle cells gently to avoid mechanical stress, which can induce non-specific cell death.

Issue 2: High Background Signal in Negative Controls

Potential Cause Recommended Solution
Excessive Reagent Concentration Titrate fluorescently labeled reagents, such as Annexin V, to determine the optimal concentration that provides a clear signal without high background.[2]
Inadequate Washing Increase the number and duration of wash steps after staining to remove unbound fluorescent probes.[2]
Cell Clumping Maintain cells and buffers at 4°C during preparation to minimize necrosis and apoptosis. Gently mix samples before analysis and consider filtering the cell suspension if clumping is severe.[2]
Autofluorescence Some cell types exhibit natural fluorescence. Analyze unstained cells to determine the level of autofluorescence and select appropriate filter sets to minimize its impact.

Issue 3: Weak or No Apoptotic Signal in Treated Samples

The absence of an expected apoptotic signal can be due to several factors, from suboptimal treatment conditions to reagent issues.

Potential Cause Recommended Solution
Suboptimal this compound Concentration or Duration The concentration of this compound or the treatment duration may be insufficient to induce apoptosis in your specific cell line.[4] Optimize these parameters by performing a time-course and dose-response experiment.
Loss of Apoptotic Cells Apoptotic cells can detach from the culture surface. When harvesting, be sure to collect the supernatant along with the adherent cells to avoid losing the apoptotic population.[4]
Reagent Degradation Ensure that all reagents, including this compound and fluorescent dyes, have been stored correctly and have not expired.[4] Use a positive control to verify the functionality of your assay components.
Incorrect Assay Timing Apoptosis is a transient process. If the assay is performed too early or too late, the peak apoptotic signal may be missed.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as HE3235) is an antitumor agent that induces apoptosis, or programmed cell death.[1] It functions by inhibiting the Bcl-2 gene, which produces proteins that prevent apoptosis, and by stimulating the expression of proteins that promote apoptosis.[1]

Q2: Which assays are most suitable for measuring this compound-induced apoptosis?

Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are highly recommended for quantifying this compound-induced apoptosis. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Caspase activity assays, which measure the activation of key executioner caspases like caspase-3 and -7, are also valuable for confirming the apoptotic pathway.[5]

Q3: How can I be sure that the cell death I'm observing is apoptosis and not necrosis?

The dual-staining method with Annexin V and a viability dye like PI is crucial for distinguishing between apoptosis and necrosis. Early apoptotic cells will stain positive for Annexin V but negative for PI, as their cell membranes are still intact. Necrotic cells, on the other hand, will stain positive for both Annexin V and PI due to compromised membrane integrity.[4][5]

Q4: What are some critical considerations for improving the reproducibility of my this compound assays?

To improve reproducibility, it is essential to standardize as many experimental parameters as possible. This includes using cells of a consistent passage number, maintaining a standardized cell culture environment, and ensuring precise and consistent preparation of all reagents, including this compound.[3] Implementing and strictly following standard operating procedures (SOPs) for all aspects of the experiment is highly recommended.

Experimental Protocols

Detailed Methodology for Annexin V and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol is adapted from standard procedures for apoptosis detection.[4][5]

  • Cell Seeding and Treatment:

    • Seed cells at a density of 1-2 x 10^5 cells/mL in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration.

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.[4]

    • Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent like Accutase.

    • Combine the detached cells with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls (unstained cells, Annexin V only, and PI only) to set up the flow cytometer.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from this compound-based apoptosis assays.

Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction in a Cancer Cell Line

This compound Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Vehicle Control)2.5 ± 0.81.2 ± 0.4
115.3 ± 2.15.7 ± 1.1
545.8 ± 4.518.2 ± 2.3
1068.2 ± 5.925.6 ± 3.0

Table 2: Time-Course of this compound-Induced Caspase-3/7 Activity

Time (hours)Caspase-3/7 Activity (Fold Change vs. Control; Mean ± SD)
01.0 ± 0.1
62.8 ± 0.4
125.6 ± 0.7
248.2 ± 1.1

Visualizations

Apoptone_Signaling_Pathway This compound This compound (HE3235) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action via the intrinsic apoptotic pathway.

Apoptosis_Assay_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Seeding 1. Seed Cells Apoptone_Treatment 2. Treat with this compound Cell_Seeding->Apoptone_Treatment Cell_Harvesting 3. Harvest Cells (including supernatant) Apoptone_Treatment->Cell_Harvesting Annexin_V_PI 4. Stain with Annexin V & PI Cell_Harvesting->Annexin_V_PI Flow_Cytometry 5. Analyze by Flow Cytometry Annexin_V_PI->Flow_Cytometry Data_Quantification 6. Quantify Apoptotic Populations Flow_Cytometry->Data_Quantification

Caption: Experimental workflow for assessing apoptosis using Annexin V/PI staining.

Troubleshooting_Logic Start Inconsistent Results? Check_Controls Check Controls (Positive & Negative) Start->Check_Controls High_Background High Background? Check_Controls->High_Background Controls OK Standardize_Protocol Standardize Cell Culture & Handling Check_Controls->Standardize_Protocol Controls Not OK Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Optimize_Reagents Optimize Reagent Concentrations High_Background->Optimize_Reagents Yes Optimize_Treatment Optimize this compound Concentration & Time Weak_Signal->Optimize_Treatment Yes Weak_Signal->Standardize_Protocol No Improve_Washing Improve Washing Steps Optimize_Reagents->Improve_Washing Check_Reagents Check Reagent Viability Optimize_Treatment->Check_Reagents

Caption: A logical approach to troubleshooting common issues in this compound assays.

References

Overcoming resistance to Apoptone in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Apoptone® (a combination of Vitamin C and Vitamin K3) in cancer cell lines.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My cancer cell line, which was initially sensitive to this compound, now shows increasing resistance. How can I confirm and quantify this resistance?

Answer:

To confirm and quantify acquired resistance, you should perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration). A significant increase in the IC50 value compared to the parental cell line indicates resistance.

Experimental Protocol: Determining IC50 with an MTS Assay

  • Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a series of this compound dilutions (e.g., ranging from 1 µM to 100 µM of menadione with a 1:100 ratio of Vitamin K3 to Vitamin C) in a complete culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the corresponding this compound dilution. Incubate for 24 to 48 hours.

  • MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Convert absorbance values to percentage of viable cells relative to the untreated control. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation: Example IC50 Values

Cell LineTreatmentParental IC50 (µM Menadione)Resistant IC50 (µM Menadione)Fold Resistance
Glioblastoma (DBTRG.05MG)Menadione alone~25 µM> 50 µM> 2-fold
Glioblastoma (DBTRG.05MG)Menadione + Vitamin C~10 µM~30 µM3-fold

Note: The above data is illustrative. Actual values will vary by cell line and experimental conditions. The combination of menadione and vitamin C can exert a strong cytotoxic effect on glioblastoma cells.[1]

Question 2: I observe high variability in this compound's effectiveness between experiments. What could be the cause?

Answer:

Variability can stem from the stability of the this compound components, particularly Vitamin C (ascorbate), which is prone to oxidation. The combination of ascorbate and menadione kills cancer cells by inducing oxidative stress through the generation of hydrogen peroxide (H₂O₂).[2][3]

Troubleshooting Steps:

  • Fresh Preparation: Always prepare this compound solutions fresh before each experiment.

  • pH Control: Ensure the pH of your final culture medium is stable after adding the drug solution, as the pH can affect ascorbate stability and uptake.

  • Cell Confluency: Standardize the cell confluency at the time of treatment, as this can influence the metabolic state of the cells and their response to oxidative stress.

Question 3: My this compound-resistant cells look morphologically different. What might this indicate?

Answer:

This compound induces a unique form of cell death called "autoschizis," characterized by exaggerated membrane damage and a progressive loss of cytoplasm through self-excisions.[3][4] Resistant cells may not exhibit these characteristic features. Observe cells under a microscope for the following:

  • Sensitive Cells: Show cell shrinkage, membrane blebbing, and "self-excisions" where small, organelle-free portions of the cytoplasm are shed.[5][6]

  • Resistant Cells: May appear larger, flatter, or fail to detach, indicating an evasion of the autoschizis process. This could be linked to an enhanced antioxidant capacity.

II. Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of action for this compound?

This compound (Vitamin C:Vitamin K3) induces cancer cell death primarily through the generation of reactive oxygen species (ROS), leading to severe oxidative stress.[2] This process involves a redox cycling reaction between the two vitamins, which produces hydrogen peroxide (H₂O₂).[3] The resulting oxidative stress disrupts cellular processes, including DNA replication, and leads to a form of cell death known as autoschizis.[2][4][7]

This compound Mechanism of Action This compound This compound (Vitamin C + Vitamin K3) Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS Increased ROS (H₂O₂) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Replication Stress & Damage Oxidative_Stress->DNA_Damage Autoschizis Autoschizis (Cell Death) DNA_Damage->Autoschizis

Caption: Mechanism of this compound-induced cell death.

FAQ 2: What are the most common molecular mechanisms of resistance to this compound?

Resistance to this compound is primarily linked to the cancer cell's ability to manage oxidative stress. Key mechanisms include:

  • Upregulation of Antioxidant Systems: Cancer cells can increase their production of antioxidants to neutralize the ROS generated by this compound. The most significant of these is the glutathione (GSH) system.[8][9][10] Elevated GSH levels increase the cell's antioxidant capacity and confer resistance.[8][11]

  • Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response.[12] In resistant cells, Nrf2 is often constitutively active, leading to the increased expression of cytoprotective genes, including those involved in GSH synthesis.[12][13][14]

  • Increased Activity of Drug Efflux Pumps: While less specific to this compound, multi-drug resistance proteins can sometimes contribute to reduced intracellular drug accumulation.

This compound Resistance Mechanisms cluster_0 This compound Action cluster_1 Resistance Pathways This compound This compound ROS ROS Production This compound->ROS Detox ROS Neutralization ROS->Detox Blocked by Nrf2 Nrf2 Activation GSH Increased Glutathione (GSH) Nrf2->GSH GSH->Detox Detox->this compound Resistance

Caption: Key molecular pathways driving resistance to this compound.

FAQ 3: How can I overcome this compound resistance in my cell line?

Several strategies can be employed to overcome resistance, primarily by targeting the cell's antioxidant defenses.

Strategy 1: Deplete Glutathione (GSH)

Inhibiting GSH synthesis can re-sensitize resistant cells. Buthionine sulfoximine (BSO) is a commonly used inhibitor of glutamate-cysteine ligase (GCL), a key enzyme in GSH biosynthesis.

Strategy 2: Inhibit the Nrf2 Pathway

Targeting the Nrf2 pathway can prevent the upregulation of antioxidant genes. This can be achieved through pharmacological inhibitors or by using siRNA to silence Nrf2 expression.

Strategy 3: Inhibit Peroxiredoxin-1 (PRDX1)

Downregulation of antioxidant enzymes like PRDX1 has been shown to increase the toxicity of menadione.[15] The drug Auranofin can be used in combination with this compound to inhibit PRDX1.[15]

Data Presentation: Combination Therapy Effects

Cell LineTreatmentIC50 (µM Menadione)
MDA-MB-231 (TNBC)Menadione + Ascorbate~12 µM
MDA-MB-231 (TNBC)Menadione + Ascorbate + Auranofin (1 µM)~3 µM

Data adapted from studies on triple-negative breast cancer cells, showing synergistic effects.[15]

Workflow for Overcoming Resistance Start Resistant Cell Line Identified Hypothesize Hypothesize Resistance Mechanism (e.g., High Antioxidants) Start->Hypothesize Test Test Hypothesis: - Measure GSH Levels - Western Blot for Nrf2 Hypothesize->Test GSH_High GSH Levels High? Test->GSH_High Nrf2_High Nrf2 Pathway Active? GSH_High->Nrf2_High No Strategy_GSH Strategy: Deplete GSH (e.g., use BSO) GSH_High->Strategy_GSH Yes Strategy_Nrf2 Strategy: Inhibit Nrf2 (e.g., use siRNA/inhibitor) Nrf2_High->Strategy_Nrf2 Yes Re_evaluate Re-evaluate this compound IC50 Strategy_GSH->Re_evaluate Strategy_Nrf2->Re_evaluate

Caption: A logical workflow for investigating and overcoming this compound resistance.

III. Experimental Protocols

Protocol 1: Western Blot for Nrf2 and Antioxidant Enzymes

  • Cell Lysis: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-GCLC, anti-HO-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Protocol 2: Measurement of Intracellular Glutathione (GSH)

  • Cell Preparation: Harvest 1x10^6 cells (parental and resistant).

  • Lysis: Lyse cells according to the manufacturer's protocol for a commercial GSH assay kit (e.g., GSH/GSSG-Glo™ Assay).

  • Assay: Perform the assay in a 96-well plate. The assay typically involves a reaction that produces a luminescent or fluorescent signal proportional to the amount of GSH.

  • Measurement: Read the signal using a luminometer or fluorometer.

  • Normalization: Normalize the GSH levels to the protein concentration of the cell lysate. Compare the relative GSH levels between resistant and parental cells.

References

Mitigating potential cytotoxicity of Apoptone in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apoptone. The information is designed to help mitigate potential cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Apoptin or VP3, is a viral protein derived from the Chicken Anemia Virus that has been shown to selectively induce apoptosis (programmed cell death) in a wide range of cancer cells while having minimal cytotoxic effects on normal cells.[1][2] Its selectivity is primarily attributed to its differential subcellular localization. In cancer cells, this compound is phosphorylated, leading to its accumulation in the nucleus where it triggers apoptosis. In normal cells, it remains predominantly in the cytoplasm and is eventually degraded.[1][3][4][5][6]

Q2: Why is this compound less cytotoxic to normal cells?

A2: The tumor-specific killing action of this compound is mainly due to a post-translational modification that occurs preferentially in cancer cells. A specific kinase, often associated with the cancerous state, phosphorylates this compound at the Threonine-108 (T108) residue. This phosphorylation event masks a nuclear export signal (NES), leading to the protein's accumulation in the nucleus of cancer cells, which is a prerequisite for its apoptotic activity. In normal cells, this specific phosphorylation is largely absent. As a result, this compound is actively exported from the nucleus and resides in the cytoplasm, where it does not trigger apoptosis and is eventually cleared by the cell's proteasomal degradation machinery.[1][3][5][7]

Q3: Under what conditions might this compound exhibit cytotoxicity in normal cells?

A3: While generally selective for cancer cells, some studies have reported minimal cytotoxicity in normal cells. This could potentially be attributed to high concentrations of this compound, prolonged exposure times, or specific experimental conditions that might promote a low level of nuclear entry or activation in normal cells. Additionally, the generation of reactive oxygen species (ROS) has been associated with this compound's mechanism and could contribute to off-target effects if not properly managed.

Troubleshooting Experimental Assays

Q4: I am observing higher-than-expected cytotoxicity in my normal control cell line. What could be the cause?

A4: Several factors could contribute to this observation:

  • High Concentration: Ensure you are using an appropriate concentration range. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines.

  • Cell Line Integrity: Verify the identity and health of your normal cell line. Contamination or genetic drift could alter its response.

  • Experimental Conditions: Factors such as prolonged incubation times or high cell confluence can increase cellular stress and may sensitize normal cells to this compound.

  • This compound Formulation: The purity and stability of your this compound preparation are critical. Aggregates or contaminants could induce non-specific toxicity.

Q5: How can I confirm that the cell death I am observing is indeed apoptosis?

A5: You can use a combination of assays to confirm apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][8][9][10]

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[11]

Strategies to Mitigate Cytotoxicity in Normal Cells

This section outlines several strategies that can be employed to minimize the potential cytotoxic effects of this compound on normal cells, thereby enhancing its therapeutic window.

Targeted Delivery Systems

Targeting this compound directly to cancer cells can significantly reduce its exposure to normal tissues.

Q6: What are some targeted delivery strategies for this compound?

A6:

  • Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can improve its stability and allow for targeted delivery. These nanoparticles can be surface-functionalized with ligands that bind to receptors overexpressed on cancer cells (e.g., folate receptors).[12][13][14]

  • Cell-Penetrating Peptides (CPPs): Fusing this compound to a CPP can facilitate its entry into cells. While many CPPs are non-specific, tumor-homing CPPs are being developed to enhance cancer cell specificity.

Combination Therapies

Combining this compound with other therapeutic agents can enhance its anti-cancer efficacy, potentially allowing for the use of lower, less toxic concentrations.

Q7: What kind of combination therapies could be effective with this compound?

A7:

  • PI3K Inhibitors: The PI3K/Akt signaling pathway is often hyperactivated in cancer cells and has been implicated in the phosphorylation and activation of this compound. Combining this compound with a PI3K inhibitor, such as BKM120, has been shown to synergistically increase cancer cell death.[8][15][16][17] This enhanced effect in cancer cells could allow for a reduction in the this compound dosage, thereby lowering the risk to normal cells.

  • Conventional Chemotherapeutics: Using this compound in combination with standard chemotherapeutic drugs may lead to a synergistic effect, allowing for dose reduction of both agents.

Cyclotherapy

Cyclotherapy is a strategy aimed at protecting normal cells by transiently arresting their cell cycle.

Q8: How can cyclotherapy be applied to this compound treatment?

A8: The principle of cyclotherapy is to pre-treat cells with a cell cycle inhibitor that selectively arrests normal cells (which typically have intact cell cycle checkpoints) in a non-proliferative phase (e.g., G1 or G2).[1][8][9] Since many cytotoxic agents, including this compound, are more effective against actively dividing cells, this pre-treatment can protect the quiescent normal cells. Cancer cells, which often have defective cell cycle checkpoints, will continue to proliferate and remain susceptible to this compound. CDK inhibitors like Roscovitine can be used for this purpose.[18][19]

Management of Reactive Oxygen Species (ROS)

This compound has been shown to modulate intracellular ROS levels, which can contribute to both its therapeutic effect and potential off-target toxicity.

Q9: How can I manage ROS-related cytotoxicity in my experiments?

A9:

  • Measure ROS Levels: Quantify intracellular ROS levels in both normal and cancer cells treated with this compound using fluorescent probes like H2DCFDA or MitoSOX Red.[6][9][10][11][20][21][22]

  • Antioxidant Co-treatment: Investigate the effect of co-administering an antioxidant, such as N-acetylcysteine (NAC), to see if it mitigates cytotoxicity in normal cells without compromising the anti-cancer effect in tumor cells.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeCancer TypeThis compound IC50 (µM)Reference
Normal Cells
Normal Human FibroblastsFibroblastN/A> 100Hypothetical, based on qualitative data[4][23]
HaCaTKeratinocyteN/A (Immortalized)> 50Hypothetical, based on qualitative data[24]
Primary Human AstrocytesAstrocyteN/A> 100Hypothetical, based on qualitative data[25]
Cancer Cells
U2OSOsteosarcomaBone~15Hypothetical, based on qualitative data[3][7]
Saos-2OsteosarcomaBone~20Hypothetical, based on qualitative data
A431Squamous Cell CarcinomaSkin~18[24]
U87-MGGlioblastomaBrain~25Hypothetical, based on qualitative data[26][27]
Nalm-6B-cell Acute Lymphoblastic LeukemiaBloodSensitive[8][15][16]
C8166T-cell LeukemiaBloodSensitive[8][15][16]

Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions. It is crucial to determine the IC50 in your own experimental setup.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay

This protocol is for determining the viability of cells after treatment with this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (both normal and cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[3][28][29]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.[1][2][8][9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Measurement of Intracellular ROS

This protocol describes the measurement of intracellular ROS using the fluorescent probe H2DCFDA.

Materials:

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

  • Serum-free medium

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells with warm serum-free medium. Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Mandatory Visualizations

Signaling Pathways

Apoptone_Signaling_Normal_Cell This compound in Normal Cells cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Proteasome Proteasome This compound->Proteasome Degradation NES Nuclear Export Signal (NES) Active This compound->NES Export NLS Nuclear Localization Signal (NLS) This compound->NLS Import (low level) Cytoplasm Cytoplasm Nucleus Nucleus NES->this compound No_Phosphorylation No T108 Phosphorylation No_Phosphorylation->this compound

Caption: this compound localization and fate in a normal cell.

Apoptone_Signaling_Cancer_Cell This compound in Cancer Cells cluster_cell cluster_nucleus Nucleus This compound This compound P_this compound Phosphorylated this compound (p-T108) PI3K_Akt PI3K/Akt Pathway (Aberrantly Active) Cancer_Kinase Cancer-Specific Kinase PI3K_Akt->Cancer_Kinase Activates Cancer_Kinase->this compound Phosphorylates (T108) Apoptosis Apoptosis P_this compound->Apoptosis Induces NES_inactive NES (Inactive) P_this compound->NES_inactive NLS NLS (Active) P_this compound->NLS Nuclear Accumulation Nucleus Nucleus

Caption: this compound activation and signaling in a cancer cell.

Experimental Workflow

Mitigation_Strategy_Workflow Workflow for Mitigating this compound Cytotoxicity Start Start: Observe Cytotoxicity in Normal Cells Strategy Select Mitigation Strategy Start->Strategy Targeted_Delivery Targeted Delivery (e.g., Nanoparticles) Strategy->Targeted_Delivery Combination_Tx Combination Therapy (e.g., PI3K Inhibitor) Strategy->Combination_Tx Cyclotherapy Cyclotherapy (e.g., CDK Inhibitor) Strategy->Cyclotherapy Experiment Perform Experiment with Normal & Cancer Cells Targeted_Delivery->Experiment Combination_Tx->Experiment Cyclotherapy->Experiment Cytotoxicity_Assay Assess Cytotoxicity (MTT, Annexin V/PI) Experiment->Cytotoxicity_Assay ROS_Assay Measure ROS Levels Experiment->ROS_Assay Analysis Analyze Data: Compare IC50 & Apoptosis Cytotoxicity_Assay->Analysis ROS_Assay->Analysis Success Successful Mitigation: Reduced Normal Cell Toxicity Analysis->Success Selective Toxicity Maintained Revise Revise Strategy or Concentration Analysis->Revise Toxicity Still High

Caption: A logical workflow for selecting and evaluating strategies.

References

Validation & Comparative

Validating the Anti-Tumor Efficacy of Apoptone in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of Apoptone (also known as Apoptin) in preclinical xenograft models against established chemotherapeutic agents. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive evaluation of this compound as a potential cancer therapeutic.

Comparative Efficacy of this compound and Standard Chemotherapies

The following tables summarize the quantitative data on the anti-tumor activity of this compound and alternative agents—doxorubicin, cisplatin, and paclitaxel—in various xenograft models. While direct head-to-head studies are limited, this compilation of data from multiple sources offers a comparative overview of their performance.

Table 1: In Vivo Anti-Tumor Activity of this compound (Apoptin)

Cancer TypeXenograft ModelTreatment RegimenKey Outcomes
GlioblastomaU87MG subcutaneous xenograftIntratumoral injection of PAM-RG4/Apoptin polyplexTreated group exhibited no tumor growth.[1]
GlioblastomaU87MG intracranial xenograftApoptin-derived peptide (ADP) treatmentInhibited tumor xenograft growth and increased overall health and survival of nude mice.[2][3][4][5]
Breast CancerMCF-7 xenograftIntravenous delivery of HSA-PEI-pcDNA-ApoptinPartially inhibited tumor development.[6]
Breast CancerMCF-7 xenograftRecombinant oncolytic adenovirus expressing apoptinSignificantly increased apoptosis and inhibited tumor growth.[7][8][9]
Hepatocellular CarcinomaHepG2 xenograftIntratumoral injection of adenovirus expressing apoptin (AdMLPvp3)Resulted in a significant reduction of tumor growth and complete tumor regression, leading to increased long-term survival.[10][11]
Lung CancerA549 xenograftIntratumoral injection of adenovirus expressing apoptin (Ad-apoptin)Significant inhibition of tumor growth.[12][13]

Table 2: In Vivo Anti-Tumor Activity of Alternative Agents

AgentCancer TypeXenograft ModelTreatment RegimenKey Outcomes
Doxorubicin (Aldoxorubicin)GlioblastomaU87-luc intracranial xenograft18 or 24 mg/kg IV, once a weekMedian survival of 62 days vs. 26 days for vehicle.[12][14]
CisplatinBreast CancerMCF-7 xenograftIntraperitoneal injectionInhibited tumor growth compared to control. The combination with curcumin showed greater inhibition.[15][16]
PaclitaxelGlioblastomaU87MG brain xenograftPTX-loaded mesenchymal stromal cellsInduced cytotoxic damage in glioblastoma cells.[17][18]

Experimental Protocols

This section provides a generalized, detailed methodology for a subcutaneous xenograft model, which is a common preclinical model for evaluating anti-tumor agents.

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., U87MG for glioblastoma, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested during the logarithmic growth phase using trypsin-EDTA.

  • The cells are then washed with phosphate-buffered saline (PBS) and resuspended in serum-free media or PBS at a concentration of 1 x 10^7 cells/mL. Cell viability is confirmed to be >95% using a trypan blue exclusion assay.

2. Animal Handling and Tumor Implantation:

  • Female athymic nude mice (4-6 weeks old) are used for these studies. The animals are housed in a pathogen-free environment and allowed to acclimate for at least one week before the experiment.

  • A total of 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[19][20] To enhance tumor take rate, cells can be mixed with Matrigel.[20]

3. Treatment Administration:

  • This compound (Apoptin): Treatment is typically initiated when tumors reach a palpable size (e.g., 100 mm³). Administration can be intratumoral, intravenous, or intraperitoneal depending on the delivery vehicle (e.g., viral vectors, nanoparticles).[10][11][21]

  • Alternative Agents (Doxorubicin, Cisplatin, Paclitaxel): These are typically administered intravenously or intraperitoneally at established maximum tolerated doses. For example, doxorubicin might be given at 6 mg/kg once a week.[14]

4. Measurement of Tumor Growth and Efficacy:

  • Tumor dimensions are measured 2-3 times per week using a digital caliper.

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[2][22][23]

  • Animal body weight is monitored as an indicator of systemic toxicity.

  • The primary efficacy endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Apoptone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (e.g., via viral vector) Apoptone_cyto This compound This compound->Apoptone_cyto Enters cell HSF1_trimer HSF1 trimer Apoptone_cyto->HSF1_trimer Promotes depolymerization Apoptone_nuclear Phosphorylated This compound (active) Apoptone_cyto->Apoptone_nuclear Nuclear Translocation HSP70_transcription HSP70 Transcription Apoptone_cyto->HSP70_transcription Inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis HSF1_mono HSF1 monomer HSF1_trimer->HSF1_mono HSP70_mRNA HSP70 mRNA HSP70_protein HSP70 Protein HSP70_mRNA->HSP70_protein HSP70_protein->PI3K Activates DNA_lesions DNA Lesions Apoptone_nuclear->DNA_lesions Inhibits Repair DDR DNA Damage Response (DDR) DDR->Apoptone_nuclear Phosphorylation (Cancer cell-specific kinase) DNA_lesions->Apoptosis HSP70_transcription->HSP70_mRNA

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Xenograft Model Study

Xenograft_Workflow A 1. Cell Culture (e.g., U87MG, MCF-7) B 2. Cell Harvest & Preparation (1x10^7 cells/mL in PBS) A->B C 3. Subcutaneous Injection (100-200 µL into athymic nude mice) B->C D 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) C->D E 5. Randomization into Treatment Groups (e.g., Vehicle, this compound, Doxorubicin) D->E F 6. Therapeutic Intervention (e.g., Intratumoral, IV) E->F G 7. Continued Monitoring (Tumor volume, body weight) F->G H 8. Study Endpoint & Tissue Harvest (Tumor excision and analysis) G->H

Caption: Experimental workflow for validating anti-tumor effects in xenograft models.

References

A Head-to-Head Comparison of Apoptone and Bicalutamide in the Context of Prostate Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apoptone (HE3235) and bicalutamide, two distinct therapeutic agents investigated for the treatment of prostate cancer. This analysis is based on available preclinical and clinical data, focusing on their respective mechanisms of action, efficacy, and methodologies for evaluation.

Executive Summary

Bicalutamide is a well-established nonsteroidal antiandrogen that directly antagonizes the androgen receptor (AR), a key driver of prostate cancer growth. In contrast, this compound, a novel steroid analog, appears to exert its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and potentially through indirect effects on hormone synthesis and androgen receptor levels. While bicalutamide has a long history of clinical use, the development of this compound was discontinued after Phase I/IIa clinical trials. This guide will delve into the distinct characteristics of each compound, presenting the available data to facilitate a comprehensive understanding of their therapeutic potential and limitations.

Mechanism of Action

The fundamental difference between this compound and bicalutamide lies in their mechanisms of action. Bicalutamide is a direct competitive antagonist of the androgen receptor, while this compound's primary mechanism is the induction of apoptosis, with potential secondary effects on androgen signaling.

Bicalutamide: Direct Androgen Receptor Antagonism

Bicalutamide functions by binding to the ligand-binding domain of the androgen receptor, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This blockade prevents the conformational changes in the AR necessary for its translocation to the nucleus, DNA binding, and subsequent transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.[3]

dot

Bicalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds HSP HSP AR->HSP Associated with AR_Active Activated AR Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds & Blocks GeneTranscription Gene Transcription (Cell Growth, Survival) ARE Androgen Response Element (DNA) ARE->GeneTranscription Promotes AR_Active->ARE Binds

Caption: Bicalutamide competitively inhibits androgen binding to the AR.

This compound (HE3235): Induction of Apoptosis and Potential Hormonal Effects

This compound (HE3235) is identified as 17α-ethynyl-3α-androstanediol, a synthetic steroid analog of a testosterone metabolite.[1][4] Unlike bicalutamide, this compound itself has a very low affinity for steroid receptors, including the androgen receptor.[4] It is considered a prodrug that is converted to active metabolites.[4]

The primary proposed mechanism of action for this compound is the induction of apoptosis.[1][5] Preclinical studies suggest that this compound inhibits the anti-apoptotic protein Bcl-2 and stimulates the expression of pro-apoptotic proteins.[5] Furthermore, preclinical findings indicate that this compound may also suppress the synthesis of hormones within the tumor and down-regulate the androgen receptor.[6]

dot

Apoptone_Mechanism cluster_cell Prostate Cancer Cell This compound This compound (HE3235) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Pro_Apoptotic Pro-apoptotic Proteins This compound->Pro_Apoptotic Stimulates Hormone_Synth Intratumoral Hormone Synthesis This compound->Hormone_Synth Suppresses (Preclinical) AR_Expression Androgen Receptor Expression This compound->AR_Expression Down-regulates (Preclinical) Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits Pro_Apoptotic->Apoptosis Induces

Caption: this compound induces apoptosis and may have other anti-tumor effects.

Quantitative Data Comparison

Direct comparative quantitative data, such as IC50 values from head-to-head studies, are not available for this compound and bicalutamide. The available data for each compound are presented below.

ParameterBicalutamideThis compound (HE3235)
Target Androgen Receptor (AR)Primarily apoptotic pathways
IC50 (AR Binding) ~159-243 nM[5]Very low affinity for AR[4]
Clinical Development Approved and widely usedDiscontinued after Phase I/IIa trials

Clinical Efficacy and Safety

Bicalutamide

Bicalutamide has been extensively studied in numerous clinical trials and is a standard of care in the treatment of prostate cancer, often in combination with androgen deprivation therapy (ADT).[7] Its efficacy in reducing prostate-specific antigen (PSA) levels and delaying disease progression is well-documented.[8] Common side effects include gynecomastia, breast tenderness, hot flashes, and in rare cases, liver toxicity.[1]

This compound (HE3235)

This compound was evaluated in a Phase I/IIa clinical trial for castration-resistant prostate cancer (CRPC).[1] The trial included chemotherapy-naive and taxane-resistant patients.

  • Dosage: Doses of 100 mg and 350 mg per day were tested, with dose escalation to 700 mg planned.[1]

  • Efficacy:

    • In chemotherapy-naive patients, the median time to progression (TTP) for the 100 mg cohort was 24 weeks.[1]

    • One patient in the 350 mg group had a confirmed partial overall response, with a target tumor disappearing after 56 days.[1]

  • Safety: The drug was reported to be well-tolerated at all doses tested, with no overt dose-limiting toxicities observed.[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section outlines the general methodologies for key experiments relevant to the evaluation of antiandrogens and apoptosis-inducing agents.

Androgen Receptor Competitive Binding Assay

This assay is crucial for determining the affinity of a compound for the androgen receptor.

AR_Binding_Assay cluster_workflow Experimental Workflow start Start step1 Prepare AR-LBD and Radiolabeled Androgen ([3H]-DHT) step2 Incubate with Varying Concentrations of Test Compound step3 Separate Bound and Unbound Radioligand step4 Measure Radioactivity of Bound Ligand step5 Calculate IC50 Value end End

Caption: General workflow for Western blot analysis.

Methodology:

  • Sample Preparation: Prostate cancer cells are treated with the test compound. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, cleaved caspase-3, or AR). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound and bicalutamide represent two distinct strategies for combating prostate cancer. Bicalutamide is a classic antiandrogen that directly targets the androgen receptor, a validated and crucial pathway in prostate cancer. Its efficacy and safety profile are well-established through extensive clinical use. This compound, on the other hand, presented a novel approach by primarily inducing apoptosis, with intriguing but less well-characterized effects on androgen signaling. While early clinical data for this compound showed some promise in a heavily pre-treated patient population, its development was not pursued.

For researchers in drug development, the story of this compound highlights the potential of apoptosis-inducing agents in cancer therapy. The comparison with bicalutamide underscores the importance of a well-defined molecular target and a clear understanding of the mechanism of action for successful drug development. Future research into novel prostate cancer therapies may benefit from exploring agents that combine direct AR antagonism with the ability to induce apoptosis, potentially overcoming resistance mechanisms to current treatments.

References

Comparative Efficacy of Apoptone Formulations as an Alternative to Current Prostate Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The therapeutic landscape for prostate cancer is continually evolving, with novel agents seeking to improve upon or complement existing standards of care. This guide provides a comparative analysis of two distinct investigational compounds, both referred to under the name "Apoptone," against current therapies for advanced prostate cancer. The objective is to present available efficacy data, detail the experimental protocols under which this data was generated, and illustrate the proposed mechanisms of action.

A critical point of clarification is the existence of two separate formulations designated as this compound:

  • Apatone® (a formulation of high-dose Vitamin C and Vitamin K3): This compound leverages a pro-oxidant mechanism to induce cancer cell death.

  • This compound™ (HE3235): A synthetic steroid analog developed to modulate androgen receptor signaling pathways.

This guide will address each formulation separately, comparing their preclinical and clinical findings to established treatments such as Androgen Deprivation Therapy (ADT), taxane-based chemotherapy (Docetaxel), and novel androgen receptor-axis targeted agents (Abiraterone, Enzalutamide).

Part 1: Apatone® (Vitamin C & Vitamin K3 Formulation)

This formulation is based on the principle that high doses of ascorbic acid (Vitamin C), particularly in combination with menadione (Vitamin K3), can induce a pro-oxidant state that is selectively cytotoxic to cancer cells.

Proposed Mechanism of Action

Unlike the antioxidant properties of physiological Vitamin C, pharmacological concentrations achieved through high doses are theorized to generate significant levels of hydrogen peroxide (H₂O₂) in the tumor microenvironment. This process is catalyzed by the presence of transition metals like iron, abundant in cancer cells, via the Fenton reaction. The resulting oxidative stress leads to DNA damage, ATP depletion, and ultimately, apoptotic cell death. Vitamin K3 is included to enhance this oxidative stress cycle.

G cluster_extracellular Extracellular Space cluster_intracellular Prostate Cancer Cell VC_high High-Dose Vitamin C (Ascorbate) H2O2_ext Hydrogen Peroxide (H₂O₂) VC_high->H2O2_ext Fenton-like Reaction Fe3 Fe³⁺ (Iron) Fe3->H2O2_ext H2O2_int H₂O₂ (intracellular) H2O2_ext->H2O2_int Diffusion OH_radical Hydroxyl Radical (•OH) H2O2_int->OH_radical Fenton Reaction Fe2 Fe²⁺ (Labile Iron Pool) Fe2->OH_radical ROS ↑ Reactive Oxygen Species (ROS) OH_radical->ROS DNA_damage DNA Damage ROS->DNA_damage ATP_depletion ATP Depletion ROS->ATP_depletion Apoptosis Apoptosis DNA_damage->Apoptosis ATP_depletion->Apoptosis

Figure 1. Pro-oxidant mechanism of high-dose Vitamin C in cancer cells.

Comparative Efficacy Data

Data for Apatone® is derived from a Phase I/IIa open-label study involving patients with prostate cancer who had failed standard therapy. The primary endpoints focused on biochemical progression, measured by Prostate-Specific Antigen (PSA) dynamics.

TherapyPatient PopulationKey Efficacy Endpoints
Apatone® (Vitamin C + K3) 17 patients who failed standard therapyPSA Velocity (PSAV): Decreased in 13 of 17 patients (76.5%)[1][2][3][4]. PSA Doubling Time (PSADT): Increased in 13 of 17 patients (76.5%)[1][2][3][4].
Docetaxel mCRPC (chemo-naive)PSA Response Rate (≥50% decline): 45% - 50%[5]. Median Overall Survival (OS): ~19 months[5].
Abiraterone + Prednisone mCRPC (chemo-naive)Median Radiographic Progression-Free Survival (rPFS): 16.5 months[6]. Median OS: 34.7 months[7].
Enzalutamide mCRPC (chemo-naive)Median rPFS: Not reached vs 3.9 months for placebo[8]. Median OS: 32.4 months[8].

mCRPC: metastatic Castration-Resistant Prostate Cancer

Experimental Protocol: Phase I/IIa Apatone® Study

The following protocol is based on the published methodology of the open-label trial for Apatone®.[1][4]

  • Patient Selection: Seventeen patients with prostate cancer who had documented failure of standard local therapy and showed two successive rises in PSA levels were enrolled.

  • Treatment Regimen: Patients were administered a daily oral dose of 5,000 mg Vitamin C and 50 mg Vitamin K3.[1][4] The treatment period for the primary analysis was 12 weeks.

  • Monitoring and Endpoints:

    • PSA levels were measured at baseline and at 6-week intervals.

    • Primary efficacy endpoints were the change in PSA velocity (PSAV) and PSA doubling time (PSADT) from baseline to the 12-week mark.

    • Safety and tolerability were monitored throughout the study.

  • Statistical Analysis: Pre- and post-treatment PSAV and PSADT values were compared to assess treatment effect. A p-value of ≤ 0.05 was considered statistically significant.

G start Start enrollment Enroll 17 Patients (Failed Standard Therapy, Rising PSA) start->enrollment baseline Baseline Assessment (Measure PSA) enrollment->baseline treatment Administer Oral Apatone® (5000mg VC + 50mg VK3 daily) for 12 Weeks baseline->treatment week6 6-Week Assessment (Measure PSA) treatment->week6 week12 12-Week Assessment (Measure PSA) week6->week12 analysis Calculate Pre- vs Post-Treatment PSA Velocity (PSAV) & PSA Doubling Time (PSADT) week12->analysis end End of Primary Study analysis->end

Figure 2. Workflow for the Phase I/IIa clinical trial of Apatone®.

Part 2: this compound™ (HE3235, Steroid Analog)

Developed by Harbor BioSciences, HE3235 is a synthetic androstane steroid, specifically a 17α-ethynyl-3α-androstanediol, designed to act as a novel anti-tumor agent in hormone-regulated cancers.

Proposed Mechanism of Action

HE3235's mechanism is distinct from direct androgen receptor antagonists. Preclinical studies suggest it acts by inhibiting the ability of castration-resistant tumors to synthesize their own androgens (intratumoral androgen synthesis). It has also been shown to down-regulate the androgen receptor (AR) itself. Furthermore, it may modulate apoptosis-regulating proteins by inhibiting anti-apoptotic BCL2 and stimulating the expression of pro-apoptotic proteins.[9]

G cluster_tumor_cell CRPC Cell HE3235 This compound™ (HE3235) Androgen_Synth Intratumoral Androgen Synthesis HE3235->Androgen_Synth Inhibits AR Androgen Receptor (AR) HE3235->AR Down-regulates BCL2 BCL2 (Anti-apoptotic) HE3235->BCL2 Inhibits Androgens Androgens (e.g., DHT) Androgen_Synth->Androgens Produces Androgens->AR Activates AR_Signaling AR Signaling (Gene Transcription) AR->AR_Signaling Initiates Proliferation Tumor Cell Proliferation & Survival AR_Signaling->Proliferation Promotes Apoptosis Apoptosis BCL2->Apoptosis Blocks G start Start enrollment Enroll CRPC Patients (Chemo-naive & Taxane-resistant) start->enrollment cohort1 Dose Cohort 1 (e.g., 100 mg/day) enrollment->cohort1 treatment_cycle 28-Day Treatment Cycle cohort1->treatment_cycle cohort2 Dose Cohort 2 (e.g., 350 mg/day) cohort2->treatment_cycle cohort3 Dose Cohort 3 (e.g., 700 mg/day) cohort3->treatment_cycle assessment Assess Safety, PK, Time to Progression (TTP), RECIST Response treatment_cycle->assessment decision Dose Limiting Toxicity? assessment->decision decision->cohort2 No decision->cohort3 No end Determine MTD & Preliminary Efficacy decision->end Yes

References

Validating the Specificity of Apoptone for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apoptone (also known as HE3235), an investigational steroidal anti-cancer agent, with established modulators of the androgen receptor (AR). The focus is on validating the specificity of these compounds for the AR, a critical step in drug development to ensure on-target efficacy and minimize off-target effects. This document summarizes key performance data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Product Performance Comparison

The androgen receptor is a ligand-activated transcription factor crucial in the development and progression of prostate cancer. Its modulation by small molecules is a cornerstone of prostate cancer therapy. Here, we compare this compound with the endogenous agonist Dihydrotestosterone (DHT) and two widely used nonsteroidal antiandrogens, Bicalutamide and Enzalutamide.

An early study reported that HE3235 stimulated AR-mediated transcriptional activity in a reporter assay using LNCaP cells, which harbor a mutated AR.[3] However, subsequent and more extensive studies have consistently demonstrated its inhibitory effects on prostate cancer cell proliferation and tumor growth, aligning with its classification as an AR antagonist.[1][2]

For comparison, established AR modulators have well-defined binding affinities. DHT, the most potent natural androgen, binds to the AR with very high affinity.[4] Bicalutamide and Enzalutamide are competitive antagonists, with Enzalutamide exhibiting significantly higher binding affinity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the binding and activity of these compounds with respect to the androgen receptor.

CompoundClassTargetBinding Affinity (IC₅₀/Kᵢ)Functional Activity (EC₅₀/IC₅₀)
This compound (HE3235) Steroidal AntagonistAndrogen ReceptorData not publicly availableInhibits proliferation of LNCaP and C4-2B cells (e.g., at 10 and 50 nM)[2]
Dihydrotestosterone (DHT) Steroidal AgonistAndrogen ReceptorKᵢ ≈ 0.2-0.5 nM[4]EC₅₀ ≈ 0.1-1 nM for AR activation
Bicalutamide Nonsteroidal AntagonistAndrogen ReceptorIC₅₀ ≈ 160 nMInhibits androgen-induced transcription
Enzalutamide Nonsteroidal AntagonistAndrogen ReceptorIC₅₀ ≈ 20-40 nM (5-8x higher affinity than Bicalutamide)Potently inhibits androgen-induced transcription

Signaling Pathways and Mechanisms of Action

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as DHT, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.

Antagonists like Bicalutamide and Enzalutamide competitively bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling. Enzalutamide has a multi-faceted mechanism, as it not only blocks ligand binding but also inhibits nuclear translocation and the association of the AR with DNA. This compound is described as an AR antagonist that also reduces overall AR expression and intratumoral androgen levels, suggesting a complex mechanism of action that may involve multiple points in the AR signaling cascade.[1]

Androgen receptor signaling and points of inhibition.

Experimental Protocols for Specificity Validation

Validating the specificity of a compound for its target receptor is paramount. Below are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the androgen receptor.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the androgen receptor.

Materials:

  • Purified recombinant human androgen receptor (ligand-binding domain or full-length protein).

  • Radiolabeled AR agonist (e.g., [³H]-DHT).

  • Test compound (e.g., this compound).

  • Unlabeled competitor (e.g., non-radioactive DHT).

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled competitor in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kₑ.

  • Binding Reaction: In a 96-well plate, incubate the purified AR protein with the radiolabeled ligand in the presence of varying concentrations of the test compound or the unlabeled competitor. Include control wells for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of unlabeled competitor).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand: Transfer the incubation mixtures to a filter plate and wash with cold assay buffer to separate the protein-bound radioligand from the free radioligand.

  • Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow A Prepare Reagents: - Purified AR - [³H]-DHT - Test Compound (e.g., this compound) - Unlabeled DHT B Incubate AR, [³H]-DHT, and Test Compound in 96-well plate A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot competition curve - Determine IC₅₀ - Calculate Kᵢ D->E

Workflow for a competitive radioligand binding assay.
AR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional consequence of a compound binding to the AR by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.

Objective: To determine if a compound acts as an agonist or antagonist of the androgen receptor and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • A suitable cell line (e.g., PC-3 or HEK293) stably or transiently co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene downstream of an ARE.

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound).

  • AR agonist (e.g., DHT).

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of the test compound.

    • Antagonist Mode: Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of an AR agonist (e.g., DHT at its EC₅₀).

  • Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC₅₀.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist-induced signal against the logarithm of the test compound concentration to determine the IC₅₀.

Off-Target Screening

To ensure the specificity of a compound, it is essential to screen it against a panel of other receptors and kinases.

Objective: To identify potential off-target interactions of the test compound.

Methodology:

  • Receptor Profiling: Utilize commercially available services that offer screening against a broad panel of G protein-coupled receptors (GPCRs), nuclear receptors, ion channels, and transporters. These are typically competitive binding assays using radiolabeled ligands for each respective target.

  • Kinase Profiling: Screen the compound against a large panel of kinases using in vitro kinase activity assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

Data Interpretation: Significant inhibition (typically >50% at a 1 µM or 10 µM concentration) of any off-target protein warrants further investigation to assess the potential for off-target side effects.

Conclusion

Validating the specificity of a drug candidate like this compound for the androgen receptor is a multi-faceted process that requires a combination of binding and functional assays. While direct binding affinity data for this compound remains to be publicly disclosed, its demonstrated antagonist activity in preclinical models of prostate cancer provides a strong rationale for its on-target mechanism. A direct comparison with established AR modulators like DHT, Bicalutamide, and Enzalutamide highlights the varying potencies and mechanisms of action within this class of compounds. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of novel AR-targeting agents, ensuring a thorough understanding of their specificity and potential for clinical development.

References

Cross-validation of Apoptone's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Apoptone (HE3235), a novel apoptosis-inducing agent. While comprehensive, publicly available preclinical data on this compound's cross-validation in a wide range of cell lines is limited, this document synthesizes the existing information on its mechanism of action and provides a framework for its experimental evaluation.

Introduction to this compound (HE3235)

This compound (HE3235) is a second-generation antitumor agent designed to induce programmed cell death, or apoptosis, in cancer cells. It is classified as an orally bioavailable adrenal steroid analogue.[1] Clinical investigations have primarily focused on its potential in treating castration-resistant prostate cancer (CRPC).[2][3]

Mechanism of Action

The proposed mechanism of action for this compound centers on its ability to modulate the expression of key proteins involved in the apoptotic cascade. It is believed to act as an androgen receptor (AR) antagonist.[1] The primary pathways affected are:

  • Inhibition of Anti-Apoptotic Proteins: this compound has been reported to inhibit the BCL2 gene, which is responsible for producing the anti-apoptotic protein Bcl-2.[4] By down-regulating Bcl-2, this compound shifts the cellular balance towards apoptosis.

  • Stimulation of Pro-Apoptotic Proteins: The compound is also thought to stimulate the expression of pro-apoptotic proteins, such as caspases, which are the executioners of the apoptotic process.[1]

  • Downregulation of Multi-Drug Resistance: this compound may also enhance the efficacy of other chemotherapeutic agents by downregulating the ABCG2 gene, which codes for the multi-drug resistance protein BCRP1 (Breast Cancer Resistance Protein 1).[4]

Data Presentation: Performance Across Cell Lines

Table 1: Hypothetical IC50 Values of this compound (HE3235) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
LNCaPProstate CancerData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
HT-29Colon CancerData not available

Note: This table is a template. Specific IC50 values for this compound (HE3235) are not currently available in the public domain.

Experimental Protocols

While specific protocols for the cross-validation of this compound are not published, the following are standard methodologies for assessing the mechanism of action of apoptosis-inducing agents.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., LNCaP, MCF-7, A549, HT-29) are cultured in appropriate media and conditions.

  • Cells are seeded at a predetermined density and treated with varying concentrations of this compound (HE3235) for specific time points (e.g., 24, 48, 72 hours).

2. Cell Viability Assay (MTT Assay):

  • To determine the half-maximal inhibitory concentration (IC50), a colorimetric MTT assay is performed.

  • This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

3. Western Blot Analysis for Apoptotic Markers:

  • Treated and untreated cells are lysed, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Secondary antibodies conjugated to a reporter enzyme are used for detection.

4. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining):

  • Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (a fluorescent dye that stains the DNA of necrotic cells).

  • The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for its validation.

This compound This compound (HE3235) AR Androgen Receptor (AR) This compound->AR binds to Bcl2 Bcl-2 (Anti-apoptotic) AR->Bcl2 downregulates Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) AR->Pro_Apoptotic upregulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits Pro_Apoptotic->Mitochondria promotes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound (HE3235).

Cell_Lines Select Diverse Cancer Cell Lines (e.g., LNCaP, MCF-7, A549, HT-29) Treatment Treat with this compound (Dose-response and Time-course) Cell_Lines->Treatment Viability Cell Viability Assay (e.g., MTT) Determine IC50 Treatment->Viability Apoptosis_Assay Apoptosis Assays Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI) Apoptosis_Assay->Flow_Cytometry Western_Blot Western Blot (Bcl-2, Caspases) Apoptosis_Assay->Western_Blot Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for cross-validating this compound's mechanism.

References

Benchmarking HE3235: A Comparative Analysis of Therapeutic Index in Antineoplastic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antineoplastic agent HE3235 against established therapies for prostate and breast cancer. While a direct quantitative comparison of the therapeutic index is challenging due to the limited public availability of preclinical toxicity and efficacy data for HE3235, this document synthesizes available information on its mechanism of action, preclinical findings, and clinical development, juxtaposed with key data for standard-of-care agents.

Executive Summary

HE3235 is an orally bioavailable adrenal steroid analogue that has shown potential as an antineoplastic agent. Its mechanism of action involves the modulation of androgen receptor signaling, leading to the induction of apoptosis in cancer cells. Preclinical studies have demonstrated its activity in models of breast and prostate cancer. Clinical trials have evaluated its safety and potential efficacy in patients with advanced prostate cancer. This guide will delve into the available data for HE3235 and compare it with widely used antineoplastic agents for which more extensive therapeutic index information is available.

Data Presentation: A Comparative Overview

The following tables summarize the available information for HE3235 and selected comparator antineoplastic agents used in the treatment of prostate and breast cancer. It is important to note that a direct comparison of the therapeutic index (TI), typically calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50), is not possible for HE3235 due to the absence of publicly available preclinical data.

Table 1: Comparison of Antineoplastic Agents for Prostate Cancer

AgentMechanism of ActionPreclinical Efficacy (ED50)Preclinical Toxicity (LD50/TD50)Therapeutic Index (TI)
HE3235 Binds to the androgen receptor, downregulating anti-apoptotic genes (e.g., Bcl-2) and upregulating pro-apoptotic genes (e.g., caspases)[1].Data not publicly availableData not publicly availableNot established
Docetaxel Stabilizes microtubules, leading to cell cycle arrest at G2/M phase and induction of apoptosis[2].Data not publicly availableData not publicly availableNot established
Abiraterone Acetate Inhibits CYP17A1, an enzyme crucial for androgen biosynthesis, thereby reducing testosterone levels.Data not publicly availableData not publicly availableNot established
Enzalutamide A potent androgen receptor inhibitor that blocks multiple steps in the androgen receptor signaling pathway.Data not publicly availableData not publicly availableNot established

Table 2: Comparison of Antineoplastic Agents for Breast Cancer

AgentMechanism of ActionPreclinical Efficacy (ED50)Preclinical Toxicity (LD50/TD50)Therapeutic Index (TI)
HE3235 Binds to the androgen receptor, downregulating anti-apoptotic genes and upregulating pro-apoptotic genes[1].Data not publicly availableData not publicly availableNot established
Paclitaxel Promotes microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis[3].Data not publicly availableData not publicly availableNot established
Doxorubicin Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and cell death.Data not publicly availableData not publicly availableNot established
Tamoxifen A selective estrogen receptor modulator (SERM) that acts as an antagonist on the estrogen receptor in breast tissue.Data not publicly availableData not publicly availableNot established

Experimental Protocols

The determination of the therapeutic index is a critical component of preclinical drug development. It involves a series of in vivo experiments to establish both the efficacy and toxicity of a compound. Below is a generalized methodology for determining the therapeutic index of an antineoplastic agent in a preclinical setting.

In Vivo Efficacy Studies (Determining ED50)
  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of human cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).

  • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the investigational drug (e.g., HE3235) and comparator agents at various dose levels and schedules (e.g., daily oral gavage). The control group receives a vehicle control.

  • Efficacy Endpoint: Measure tumor volume at regular intervals throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • ED50 Calculation: The effective dose 50 (ED50) is the dose of the drug that produces a 50% reduction in tumor growth compared to the control group. This is determined by plotting a dose-response curve.

In Vivo Toxicity Studies (Determining LD50/TD50)
  • Animal Model: Use healthy rodents (e.g., mice or rats) of a specific strain, age, and sex.

  • Dose Administration: Administer the drug at a range of doses, typically in a single administration for acute toxicity studies (LD50) or repeated doses for sub-chronic toxicity studies (to determine the Maximum Tolerated Dose - MTD, which informs the TD50).

  • Observation: Monitor the animals closely for signs of toxicity, including changes in body weight, behavior, and overall health, over a specified period (e.g., 14 days for acute toxicity).

  • LD50/TD50 Calculation: The lethal dose 50 (LD50) is the dose that is lethal to 50% of the animals. The toxic dose 50 (TD50) is the dose that causes a specific toxic effect in 50% of the animals. These values are calculated using statistical methods such as the Reed-Muench or probit analysis.

Therapeutic Index Calculation

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose:

TI = LD50 / ED50 or TI = TD50 / ED50

A higher TI indicates a wider margin of safety for the drug.

Visualizations

Signaling Pathway of HE3235

HE3235_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell HE3235 HE3235 AR Androgen Receptor (AR) HE3235->AR Binds to Bcl2 Bcl-2 (Anti-apoptotic) AR->Bcl2 Downregulates Caspases Caspases (Pro-apoptotic) AR->Caspases Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of HE3235 in cancer cells.

Experimental Workflow for Therapeutic Index Determination

TI_Workflow cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50/TD50) cluster_calculation Therapeutic Index Calculation Xenograft Establish Tumor Xenografts (e.g., Prostate/Breast Cancer) Treatment_Efficacy Administer Graded Doses of HE3235 & Comparators Xenograft->Treatment_Efficacy Tumor_Measurement Measure Tumor Growth Inhibition Treatment_Efficacy->Tumor_Measurement ED50 Calculate ED50 Tumor_Measurement->ED50 TI Therapeutic Index (TI) = LD50 / ED50 ED50->TI Healthy_Animals Use Healthy Rodents Treatment_Toxicity Administer Graded Doses of HE3235 & Comparators Healthy_Animals->Treatment_Toxicity Toxicity_Assessment Assess Toxicity & Mortality Treatment_Toxicity->Toxicity_Assessment LD50 Calculate LD50/TD50 Toxicity_Assessment->LD50 LD50->TI

Caption: Generalized workflow for preclinical therapeutic index determination.

Conclusion

HE3235 represents a novel approach to cancer therapy through its unique mechanism of action targeting the androgen receptor to induce apoptosis. While preclinical and early clinical data are promising, a comprehensive understanding of its therapeutic index requires the public disclosure of detailed efficacy and toxicology data. This guide provides a framework for understanding the necessary experimental procedures to establish a therapeutic index and offers a qualitative comparison with existing antineoplastic agents based on currently available information. Further research and data transparency will be crucial for accurately positioning HE3235 within the landscape of cancer therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for Apoptone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Apoptone (also known as HE3235), a synthetic androstane steroid with potential antineoplastic activity. Given its nature as a research chemical and a potential anti-cancer agent, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide synthesizes best practices for the disposal of similar chemical compounds and antineoplastic agents.

I. Chemical and Physical Properties

A summary of this compound's known properties is presented below. This information is critical for a comprehensive understanding and safe handling of the compound.

PropertyValueSource
CAS Number 183387-50-0[1][2][3]
Chemical Formula C21H32O2[1][4]
Molecular Weight 316.48 g/mol [1][3][4]
Appearance Solid powder[1]
Solubility Soluble in DMSO, not in water[1]
Storage Short term (days to weeks): 0 - 4°C, Long term (months to years): -20°C[1]
Shipping Shipped under ambient temperature as a non-hazardous chemical[1]

II. Hazard Assessment and Safety Precautions

This compound is an adrenal steroid analogue with potential antineoplastic activity, meaning it may inhibit or prevent the growth and spread of tumors.[1][3] As such, it should be handled with the same precautions as other cytotoxic or potent compounds.

Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy gloves for maximum protection.[5]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[6]

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.

III. Step-by-Step Disposal Procedure

The following procedure is based on general guidelines for the disposal of hazardous chemical and pharmaceutical waste.[5][7]

  • Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:

    • Unused or expired pure this compound powder.

    • Stock solutions (e.g., in DMSO).

    • Contaminated consumables (pipette tips, vials, plates).

    • Contaminated PPE (gloves, disposable lab coats).

  • Waste Container Labeling:

    • Use a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste - this compound" and include the full chemical name: (3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol.[1]

    • Indicate the primary hazard (e.g., "Chemical Waste," "Cytotoxic Agent").

  • Disposal of Solid this compound:

    • Carefully transfer any unused or waste this compound powder into the designated hazardous waste container within a chemical fume hood to prevent aerosolization.

  • Disposal of Liquid Waste:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.

    • If the solvent is flammable (like DMSO), the waste should be stored away from ignition sources.

  • Disposal of Contaminated Materials:

    • All disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) should be placed in the designated solid hazardous waste container.[5]

  • Waste Pickup:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves a significant amount of powder outside of a containment device, evacuate the area.

  • Don Appropriate PPE:

    • Before cleaning the spill, don the required PPE, including double gloves, safety goggles, and a lab coat. For large powder spills, respiratory protection is essential.

  • Contain the Spill:

    • For liquid spills, use absorbent pads to contain the spill.

    • For solid spills, gently cover the powder with damp paper towels to avoid raising dust.

  • Clean the Spill:

    • Carefully wipe up the spill with absorbent materials, working from the outside in.

    • Decontaminate the area with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with 70% ethanol).

  • Dispose of Cleanup Materials:

    • All materials used for spill cleanup (absorbent pads, paper towels, contaminated PPE) must be disposed of as hazardous waste in the designated this compound waste container.

  • Report the Incident:

    • Report the spill to your laboratory supervisor and your institution's EHS office.

V. Visual Guides and Workflows

The following diagrams illustrate the key procedures for safe handling and disposal of this compound.

Apoptone_Disposal_Workflow cluster_preparation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid, Liquid, Contaminated Items) segregate Segregate from General Lab Waste start->segregate Step 1 collect Collect in Labeled Hazardous Waste Container segregate->collect Step 2 store Store in Designated Satellite Accumulation Area collect->store Step 3 pickup Arrange for EHS Pickup store->pickup Step 4 dispose Professional Disposal pickup->dispose Step 5

Caption: Workflow for the proper disposal of this compound waste.

Apoptone_Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate (if necessary) spill->alert ppe Don Appropriate PPE (Double Gloves, Goggles, etc.) alert->ppe contain Contain Spill (Absorbent Pads / Wet Towels) ppe->contain clean Clean & Decontaminate Area contain->clean dispose Dispose of Cleanup Materials as Hazardous Waste clean->dispose report Report to Supervisor & EHS dispose->report

Caption: Step-by-step procedure for managing an this compound spill.

By adhering to these procedures, laboratory personnel can handle and dispose of this compound safely, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apoptone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical protocols for the handling, storage, and disposal of Apoptone (also known as HE3235), a potent, orally bioavailable anticancer agent currently utilized in research settings. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This compound is an androgen receptor antagonist that induces apoptosis, and as such, requires careful handling as an antineoplastic agent.

Essential Safety and Handling Precautions

All personnel must be thoroughly familiar with the information presented in the Material Safety Data Sheet (MSDS) before commencing any work with this compound. The following tables summarize the critical safety information.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Usage
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound in solid or solution form to protect against splashes.
Face shieldRecommended when there is a significant risk of splashing, such as during bulk preparation of solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Double gloving is recommended. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the compound.
Body Protection Laboratory coatA dedicated lab coat should be worn and laundered separately from personal clothing.
Disposable gownRecommended for procedures with a higher risk of contamination.
Respiratory Protection Not generally required for small quantitiesWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

Proper operational procedures and waste disposal are paramount to maintaining a safe laboratory environment.

Table 3: this compound Handling and Storage Guidelines

AspectProcedure
Receiving Inspect the package for any damage upon arrival. Wear appropriate PPE when opening the package.
Preparation All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation risk.
Storage Long-term: Store at -20°C in a tightly sealed container, protected from light. Short-term: Store at 4°C for a few days to weeks.
Spill Response In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution.

Table 4: this compound Disposal Plan

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a designated, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a clearly labeled, sealed container for hazardous chemical waste disposal. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable gowns) Dispose of in a designated hazardous waste container.

This compound's Mechanism of Action: A Signaling Pathway

This compound functions as an androgen receptor (AR) antagonist. By binding to the AR, it prevents the receptor's translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes. This leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, including caspases, ultimately culminating in programmed cell death.

Apoptone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Cellular Outcome This compound This compound AR Androgen Receptor (AR) This compound->AR Antagonizes Androgen Androgen Androgen->AR Activates ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Bcl2 Bcl-2 (Anti-apoptotic) Caspase_active Caspases (Active) Bcl2->Caspase_active Inhibits Caspase_inactive Pro-caspases (Inactive) Caspase_inactive->Caspase_active Cleavage Apoptosis Apoptosis Caspase_active->Apoptosis Induces Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Bcl2 Upregulates Gene_Transcription->Caspase_inactive Downregulates Pro-caspase Transcription

Caption: this compound antagonizes the androgen receptor, leading to apoptosis.

Key Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

In Vitro Cell Viability Assay (LNCaP cells)

This protocol determines the cytotoxic effect of this compound on the androgen-sensitive human prostate cancer cell line, LNCaP.

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Cell Adherence: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium to the final desired concentrations. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT or WST-1 Assay):

    • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptotic Markers (Bcl-2 and Cleaved Caspase-3)

This protocol is used to detect changes in the expression of key apoptotic proteins in response to this compound treatment.

  • Cell Culture and Treatment: Culture LNCaP cells in 6-well plates until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Prostate Cancer Xenograft Model

This protocol outlines the establishment of a prostate cancer xenograft model in mice to evaluate the in vivo efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Cell Preparation: Harvest LNCaP cells and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the antitumor efficacy of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.